molecular formula C13H11N3O4 B15543678 Pomalidomide-13C5

Pomalidomide-13C5

カタログ番号: B15543678
分子量: 278.21 g/mol
InChIキー: UVSMNLNDYGZFPF-IFUFNAFESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pomalidomide-13C5 is a useful research compound. Its molecular formula is C13H11N3O4 and its molecular weight is 278.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H11N3O4

分子量

278.21 g/mol

IUPAC名

4-amino-2-(2,6-dioxo(2,3,4,5,6-13C5)azinan-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1

InChIキー

UVSMNLNDYGZFPF-IFUFNAFESA-N

製品の起源

United States

Foundational & Exploratory

Pomalidomide-13C5 chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the chemical properties and synthesis of Pomalidomide-13C5, designed for researchers, scientists, and drug development professionals.

Core Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Pomalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma.[1][2] The incorporation of five Carbon-13 atoms provides a distinct mass signature, making it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.[3][4]

The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, the properties of unlabeled Pomalidomide are also included.

PropertyThis compoundPomalidomide (unlabeled)Reference(s)
CAS Number 1416575-79-519171-19-8[5]
Molecular Formula C8¹³C5H11N3O4C13H11N3O4
Molecular Weight 278.21 g/mol 273.24 g/mol
IUPAC Name 4-amino-2-(2,6-dioxopiperidin-3-yl)-[¹³C]5-isoindole-1,3-dione4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Appearance SolidCrystalline Solid
Solubility Soluble in DMSOSoluble in DMSO (100 mM)
Purity Typically ≥98%≥99%

Synthesis of this compound

The synthesis of this compound involves the coupling of a ¹³C-labeled phthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489). While specific protocols for the isotopically labeled version are proprietary, the following section details a representative synthetic workflow based on established methods for unlabeled Pomalidomide. The key adaptation is the use of a ¹³C-labeled starting material, such as 4-amino-[¹³C]5-isoindole-1,3-dione, which would be prepared from a corresponding ¹³C-labeled precursor.

Synthetic Workflow

The synthesis can be visualized as a two-step process: first, the preparation of the key intermediate, 3-aminopiperidine-2,6-dione hydrochloride, from L-glutamic acid. Second, the condensation of this intermediate with a labeled isoindole derivative to form the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Condensation A L-Glutamic Acid B Diammonium Salt A->B  Ammonia (B1221849) Water C 3-Aminopiperidine-2,6-dione B->C  Heat (Cyclization) D 3-Aminopiperidine-2,6-dione HCl C->D  HCl in Ethanol F This compound D->F Acetonitrile (B52724), NaOAc, Reflux E Ethyl 4-amino-1,3-dioxo- [13C5]-isoindole-2-carboxylate E->F

General synthetic workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride (Intermediate)

  • Reaction Setup: In a suitable reaction vessel, stir and disperse 29.4 g of L-glutamic acid in 294 g of water.

  • Ammonolysis: Slowly add 8.75 g of ammonia water dropwise while maintaining the temperature below 15°C. Continue to stir for 30 minutes after dissolution to form the diammonium salt of L-glutamic acid.

  • Cyclization: Heat the reaction mixture to 60°C for 2 hours. During this time, the diammonium salt cyclizes to form 3-aminopiperidine-2,6-dione, which precipitates from the solution.

  • Isolation: Filter the precipitate and dry at 105°C for 3 hours to yield crude 3-aminopiperidine-2,6-dione.

  • Salt Formation: Dissolve 21 g of the dried intermediate in 210 g of ethanol. Bubble hydrochloric acid gas through the solution, keeping the temperature below 15°C, until no further solid precipitates.

  • Final Product: Filter the resulting solid and dry at 70°C for 3 hours to obtain 3-aminopiperidine-2,6-dione hydrochloride.

Protocol 2: Synthesis of this compound (Final Product)

Note: This protocol is adapted from the synthesis of unlabeled Pomalidomide. The synthesis of this compound would require the substitution of the isoindole starting material with its corresponding ¹³C₅ isotopologue.

  • Reaction Mixture: In a 1000 cm³ round-bottomed flask, combine ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-[¹³C₅]-isoindole-2-carboxylate (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent), anhydrous sodium acetate (B1210297) (2 equivalents), and acetonitrile (approx. 20 volumes).

  • Condensation: Heat the suspension to reflux temperature (approximately 82°C) and maintain stirring for 4 hours.

  • Solvent Removal: After the reaction is complete, concentrate the reaction mixture to approximately 1/20th of its original volume using a vacuum evaporator at 40°C.

  • Precipitation: Add 800 cm³ of distilled water to the concentrated residue and stir at room temperature for 30 minutes to precipitate the product.

  • Purification: Filter the crystalline product, wash it twice with 400 cm³ of distilled water, and then dry it in a vacuum oven at 50°C until a constant weight is achieved to yield this compound.

Mechanism of Action and Signaling Pathways

Pomalidomide exerts its therapeutic effects through a pleiotropic mechanism of action, primarily by acting as a "molecular glue". It selectively binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The degradation of these transcription factors is central to Pomalidomide's clinical activity and results in two major downstream effects:

  • Direct Anti-Myeloma Effects: The degradation of Ikaros and Aiolos leads to the downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, which induces cell cycle arrest and apoptosis in malignant plasma cells.

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells enhances the activity and proliferation of T cells and Natural Killer (NK) cells. This leads to increased production of anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a reduction in the production of pro-inflammatory, pro-myeloma cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6.

Additionally, Pomalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels necessary for tumor growth.

G cluster_0 Mechanism of Action cluster_1 Downstream Cellular Effects Pom Pomalidomide CRBN CRL4-CRBN E3 Ligase Pom->CRBN Binds to IKZF Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF Recruits Proteasome Proteasome IKZF->Proteasome Degradation Ub Ubiquitin Ub->IKZF Ubiquitination IRF4 IRF4 & MYC Downregulation Proteasome->IRF4 T_NK_Cells T-Cell & NK-Cell Activation Proteasome->T_NK_Cells Apoptosis Myeloma Cell Apoptosis IRF4->Apoptosis Cytokines_Up IL-2 & IFN-γ ↑ T_NK_Cells->Cytokines_Up Cytokines_Down TNF-α & IL-6 ↓ T_NK_Cells->Cytokines_Down Immunity Enhanced Anti-Tumor Immunity Cytokines_Up->Immunity Cytokines_Down->Immunity

References

Pomalidomide-13C5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-13C5, a stable isotope-labeled derivative of the immunomodulatory drug Pomalidomide (B1683931). Its primary application in research is as an internal standard for the accurate quantification of Pomalidomide in biological samples, a critical aspect of pharmacokinetic and metabolic studies.

Core Application: Internal Standard in Quantitative Analysis

This compound is a synthetic version of Pomalidomide where five carbon atoms (¹²C) are replaced with the heavier, non-radioactive carbon-13 isotope (¹³C).[1] This labeling results in a molecule with a higher molecular weight than the parent drug but with identical chemical and physical properties. This characteristic makes it an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry.

In quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to biological samples (e.g., plasma, brain tissue) before sample preparation.[2][3] Because it behaves identically to the unlabeled Pomalidomide during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both the analyte and the internal standard equally. By measuring the ratio of the signal from Pomalidomide to that of this compound, researchers can accurately determine the concentration of the drug in the original sample, compensating for experimental variability.[3][4]

Mechanism of Action of Pomalidomide

While this compound's role is analytical, understanding the mechanism of the parent compound is crucial for its research context. Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic and immunomodulatory activities. Its primary molecular target is the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

By binding to Cereblon, Pomalidomide acts as a "molecular glue," inducing the recruitment of specific substrate proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. The degradation of Ikaros and Aiolos in multiple myeloma cells results in direct cytotoxic effects and enhanced immune function, including T-cell and Natural Killer (NK) cell activation and a reduction in the production of pro-inflammatory cytokines like TNF-α.

Pomalidomide_Signaling_Pathway cluster_E3_Ligase CUL4-RBX1-DDB1-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits CUL4 CUL4 RBX1 RBX1 DDB1 DDB1 Pomalidomide Pomalidomide Pomalidomide->CRBN binds to Pomalidomide->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Myeloma_Cell_Death Myeloma Cell Death & Immune Activation Ikaros_Aiolos->Myeloma_Cell_Death leads to Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Pomalidomide-induced protein degradation pathway.

Experimental Protocols

The following provides a generalized methodology for the use of this compound as an internal standard in the quantification of Pomalidomide in human plasma using LC-MS/MS. Specific parameters may require optimization based on the instrumentation and matrix used.

1. Materials and Reagents:

  • Pomalidomide analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Pomalidomide and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Pomalidomide.

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of acetonitrile containing a known concentration of this compound.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Pomalidomide from matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pomalidomide: m/z 274.0 -> 201.0

      • This compound: m/z 279.0 -> 206.0 (hypothetical, based on a 5 Da mass shift)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Pomalidomide to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (Unknown, Standard, QC) Spike_IS Spike with This compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Workflow for Pomalidomide quantification using this compound.

Quantitative Data Summary

The use of this compound as an internal standard has enabled the generation of robust pharmacokinetic data for Pomalidomide. The tables below summarize key pharmacokinetic parameters of Pomalidomide from studies in healthy subjects and patients with multiple myeloma.

Table 1: Pomalidomide Pharmacokinetic Parameters in Healthy Male Subjects (Single 2 mg Oral Dose)

ParameterMean Value
Cmax (ng/mL)13
AUC₀-∞ (ng*h/mL)189
tmax (h)3.0
Terminal Half-life (h)11.2

Table 2: Pomalidomide Pharmacokinetic Parameters in Rats (Single 50 mg/kg Oral Dose)

MatrixCmax (ng/mL)tmax (h)AUC₀-₁₀ (ng*h/mL)
Unbound Blood1100 ± 824.6 ± 2.46800 ± 2000
Unbound Brain430 ± 634.1 ± 1.52700 ± 740

Table 3: Pomalidomide Assay Validation Parameters in Mouse Plasma and Brain

ParameterPlasmaBrain Tissue
Linear Range0.3–3000 nM0.6–6000 pmol/g
Within- and Between-Batch Accuracy< 15%< 15%
Within- and Between-Batch Precision< 15%< 15%
Matrix Effects102.7–113.7%98.4–116.5%

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Pomalidomide. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is fundamental for understanding the pharmacokinetics, safety, and efficacy of this important immunomodulatory agent. The methodologies and data presented in this guide provide a comprehensive resource for the application of this compound in a research setting.

References

Pomalidomide-13C5 as a Tracer: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic and immunomodulatory activities, approved for the treatment of relapsed and refractory multiple myeloma. Its mechanism of action is centered on its function as a "molecular glue." Pomalidomide binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), thereby redirecting the substrate specificity of the CRL4-CRBN complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates. Pomalidomide-13C5 is a stable isotope-labeled (SIL) analogue of pomalidomide, where five carbon atoms are replaced with the heavy isotope ¹³C. This modification makes it an invaluable tool for researchers, primarily as a tracer and internal standard for highly accurate quantification in mass spectrometry-based assays during drug development and pharmacokinetic studies[1]. This guide details the core mechanism of pomalidomide, the specific role of this compound as a tracer, and the experimental protocols used to investigate its action.

Core Mechanism of Action: A Molecular Glue for Protein Degradation

The therapeutic effects of pomalidomide are initiated by its binding to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^)[2][3]. This binding event alters the conformation of the substrate-binding pocket, creating a novel interface that selectively recruits proteins not normally targeted by CRBN[4].

The most critical neosubstrates for pomalidomide's anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2][5][6][7]. The key steps in this process are:

  • Ternary Complex Formation : Pomalidomide acts as a molecular adhesive, simultaneously binding to CRBN and the neosubstrate (e.g., IKZF1), forming a stable ternary complex[8].

  • Ubiquitination : The formation of this complex brings the neosubstrate into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of IKZF1/IKZF3[1][8].

  • Proteasomal Degradation : The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides[8]. Pomalidomide is then released to engage in another degradation cycle.

The degradation of Ikaros and Aiolos leads to a cascade of downstream anti-tumor effects, including the downregulation of key myeloma survival factors such as Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis[2][7][9]. Concurrently, the degradation of these repressors in T cells leads to enhanced production of Interleukin-2 (IL-2) and increased T-cell and Natural Killer (NK) cell activity, contributing to a potent immunomodulatory effect[2][5][7].

Pomalidomide_Mechanism_of_Action cluster_0 Cellular Environment Pom Pomalidomide Ternary Ternary Complex (Pom-CRBN-IKZF1/3) Pom->Ternary Binds CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN->Ternary IKZF13 Neosubstrate (IKZF1/IKZF3) IKZF13->Ternary Recruited Ub_IKZF13 Polyubiquitinated IKZF1/IKZF3 Ternary->Ub_IKZF13 Ubiquitination Ub Ubiquitin Ub->Ub_IKZF13 Proteasome 26S Proteasome Ub_IKZF13->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Downstream Downstream Effects Proteasome->Downstream Leads to AntiMyeloma Anti-Myeloma Activity (↓ IRF4, ↓ c-Myc, Apoptosis) Downstream->AntiMyeloma Immuno Immunomodulation (↑ IL-2, T-Cell Activation) Downstream->Immuno

Pomalidomide hijacks the CRL4-CRBN E3 ligase to degrade neosubstrates like IKZF1/3.

The Role of this compound as a Tracer

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavy isotope (e.g., ¹²C with ¹³C). This compound is chemically and biologically identical to its unlabeled counterpart but has a higher mass (+5 Da). This mass difference is easily detectable by a mass spectrometer, making it an ideal internal standard for quantitative bioanalysis[1].

In a typical pharmacokinetic (PK) study, a known concentration of this compound is spiked into a biological sample (e.g., plasma) containing an unknown concentration of unlabeled pomalidomide. Both compounds are co-extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because the SIL internal standard behaves identically to the analyte during sample preparation and ionization, any sample-to-sample variability is normalized. The ratio of the analyte's MS signal to the internal standard's MS signal is used to calculate the precise concentration of pomalidomide in the original sample[6][10].

Quantitative Data Summary

The efficacy of pomalidomide is underpinned by its high-affinity binding to CRBN and its potent induction of neosubstrate degradation. Pharmacokinetic properties determine its exposure and therapeutic window.

Table 1: Binding Affinity of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)

Compound Binding Affinity (Kd) Assay Method Reference
Pomalidomide ~157 nM Competitive Titration [8][11][12]
Lenalidomide ~178 - 640 nM Competitive Titration [8][13]

| Thalidomide (B1683933) | ~250 nM | Competitive Titration |[8][13] |

Table 2: Pharmacokinetic Parameters of Pomalidomide in Humans (Data from a single 2 mg oral dose of [¹⁴C]pomalidomide in healthy male subjects)

Parameter Mean Value Unit Reference
Cmax (Maximum Plasma Concentration) 13 ng/mL [5]
tmax (Time to Cmax) 3.0 hours [5]
AUC0-∞ (Area Under the Curve) 189 ng*h/mL [5]
t1/2 (Terminal Half-life) 7.5 - 9.5 hours [5]
Apparent Clearance (CL/F) 8.45 L/h [2]

| Oral Absorption | >70 | % |[2] |

Table 3: Neosubstrate Degradation Parameters

Neosubstrate Degradation Effect Assay Conditions Reference
Ikaros (IKZF1) Concentration- and time-dependent degradation 1 µM pomalidomide for 1-24h in T cells [14]

| Aiolos (IKZF3) | Concentration- and time-dependent degradation | 1 µM pomalidomide for 1-24h in T cells |[14] |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis using this compound as an Internal Standard

This protocol outlines the quantification of pomalidomide in human plasma using LC-MS/MS with this compound as an internal standard (IS).

1. Materials and Reagents:

  • Human plasma samples (collected at various time points post-dose)

  • Pomalidomide analytical standard

  • This compound (Internal Standard) stock solution (e.g., 1 mg/mL in DMSO)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • Liquid-liquid extraction solvent (e.g., Methyl tert-butyl ether or Ethyl acetate)[15]

  • Calibrator and Quality Control (QC) samples prepared in blank plasma

2. Sample Preparation:

  • Thaw plasma samples, calibrators, and QCs on ice.

  • To 100 µL of each plasma sample, add 10 µL of the this compound working solution (e.g., at 10 µg/mL) and vortex briefly[6].

  • Add 500 µL of extraction solvent. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) and transfer to an autosampler vial.

3. LC-MS/MS Analysis:

  • LC System: Use a reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA. Run a suitable gradient to separate pomalidomide from matrix components.

  • MS/MS System: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions.

    • Pomalidomide: e.g., m/z 274.1 -> 162.1

    • This compound: e.g., m/z 279.1 -> 167.1

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Pomalidomide / this compound) against the nominal concentration of the calibrators.

  • Use a linear regression model to fit the curve.

  • Calculate the concentration of pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

PK_Workflow start Collect Plasma Samples (Time Course) spike Spike with This compound (IS) start->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS System evap->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometry (MRM Detection) separate->detect analyze Calculate Peak Area Ratios (Analyte / IS) detect->analyze quantify Quantify Concentration (vs. Calibration Curve) analyze->quantify

Workflow for a pharmacokinetic study using this compound as an internal standard.
Protocol 2: Western Blot Analysis of Pomalidomide-Induced Protein Degradation

This protocol is for assessing the degradation of IKZF1/IKZF3 in multiple myeloma cells following pomalidomide treatment.

1. Cell Culture and Treatment:

  • Seed multiple myeloma cells (e.g., MM.1S) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere or stabilize for 24 hours.

  • Treat cells with a serial dilution of pomalidomide (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours)[14].

2. Cell Lysis and Protein Quantification:

  • Harvest the cells by centrifugation. Wash once with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply an ECL chemiluminescent substrate.

  • Image the blot using a digital imager. Densitometry analysis can be performed to quantify the protein degradation relative to the loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of pomalidomide to CRBN in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[16][17].

1. Cell Treatment:

  • Culture intact cells (e.g., K562 or MM.1S) to ~80% confluency.

  • Treat cells with a high concentration of pomalidomide (e.g., 10-50 µM) or vehicle control (DMSO) and incubate for 1 hour at 37°C to allow for compound uptake.

2. Thermal Challenge:

  • Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Cool the tubes at room temperature for 3 minutes.

3. Lysis and Separation:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separate the soluble fraction (containing non-denatured, stable proteins) from the aggregated, denatured protein fraction by centrifugation at 20,000 x g for 20 minutes at 4°C[16].

4. Analysis:

  • Carefully collect the supernatant from each tube.

  • Analyze the amount of soluble CRBN remaining in each sample by Western blotting, as described in Protocol 2, using an anti-CRBN antibody.

5. Data Interpretation:

  • Quantify the band intensities for each temperature point.

  • Plot the percentage of soluble CRBN against the temperature for both the vehicle- and pomalidomide-treated samples.

  • A shift of the melting curve to a higher temperature in the pomalidomide-treated sample indicates target engagement and stabilization of CRBN by the drug[16][18].

Degradation_Workflow start Seed & Culture Myeloma Cells treat Treat with Pomalidomide (Dose-Response/Time-Course) start->treat harvest Harvest Cells & Lyse (RIPA Buffer) treat->harvest quantify Quantify Protein (BCA Assay) harvest->quantify sds SDS-PAGE Electrophoresis quantify->sds transfer Transfer to PVDF Membrane sds->transfer probe Probe with Antibodies (Anti-IKZF1, Anti-Actin) transfer->probe image Chemiluminescent Imaging probe->image analyze Analyze Protein Levels (Densitometry) image->analyze

Experimental workflow for analyzing pomalidomide-induced protein degradation via Western Blot.

Conclusion

Pomalidomide's mechanism as a molecular glue that hijacks the CRL4-CRBN E3 ligase complex represents a paradigm-shifting approach to cancer therapy. The ability to induce the degradation of previously "undruggable" transcription factors like Ikaros and Aiolos provides a powerful dual action of direct anti-tumor cytotoxicity and immune system activation. The stable isotope-labeled tracer, this compound, is an essential tool in the development and clinical application of this drug, enabling precise pharmacokinetic and metabolic profiling. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the target engagement, mechanism of action, and clinical behavior of pomalidomide and other molecular glue degraders.

References

The Role of Pomalidomide-13C5 in Advancing Drug Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Pomalidomide-13C5 in drug metabolism studies. Pomalidomide (B1683931), a potent immunomodulatory agent, has a complex metabolic profile. The use of its stable isotope-labeled counterpart, this compound, has been instrumental in accurately characterizing its pharmacokinetics and metabolic fate. This guide details the synthesis, metabolic pathways, and bioanalytical applications of this compound, offering comprehensive experimental protocols and quantitative data to support research and development in this field.

Introduction to Pomalidomide and the Significance of Isotopic Labeling

Pomalidomide is an analogue of thalidomide (B1683933) used in the treatment of multiple myeloma.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety. Stable isotope labeling, a technique where atoms in a molecule are replaced with their non-radioactive heavy isotopes (e.g., 13C, 15N, 2H), is a powerful tool in drug development.[2] this compound, in which five carbon atoms are replaced with carbon-13, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its near-identical physicochemical properties to the unlabeled drug ensure that it behaves similarly during sample preparation and analysis, thus correcting for variability and enhancing the accuracy and precision of the measurements.[4]

Synthesis of this compound

While specific, detailed protocols for the commercial synthesis of this compound are often proprietary, a plausible synthetic route can be devised based on established methods for pomalidomide synthesis and general principles of isotopic labeling. The key is the introduction of the 13C5-labeled glutarimide (B196013) ring.

A potential synthetic approach would involve the following key steps:

  • Synthesis of 13C5-labeled L-glutamine: This crucial precursor would be synthesized using starting materials enriched with 13C.

  • Cyclization to form 13C5-labeled 3-aminopiperidine-2,6-dione (B110489): The labeled L-glutamine would then be cyclized to form the glutarimide ring, carrying the five carbon-13 atoms.

  • Coupling with a phthalic acid derivative: Finally, the 13C5-labeled 3-aminopiperidine-2,6-dione would be coupled with a suitable 4-amino-phthalic acid derivative to yield this compound.

A simplified representation of this proposed synthetic pathway is provided below.

This compound Synthesis Pathway 13C_Precursors [13C]-Labeled Starting Materials Labeled_Glutamine [13C5]-L-Glutamine 13C_Precursors->Labeled_Glutamine Multi-step synthesis Labeled_Piperidinedione [13C5]-3-aminopiperidine-2,6-dione Labeled_Glutamine->Labeled_Piperidinedione Cyclization Pomalidomide_13C5 This compound Labeled_Piperidinedione->Pomalidomide_13C5 Phthalic_Acid_Derivative 4-amino-phthalic acid derivative Phthalic_Acid_Derivative->Pomalidomide_13C5 Coupling Reaction

A proposed synthetic pathway for this compound.

Metabolism of Pomalidomide

Pomalidomide undergoes extensive metabolism in humans, with the liver being the primary site of biotransformation. The main metabolic pathways are:

  • Hydroxylation: This is a major metabolic route, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[5] This results in the formation of hydroxylated metabolites.

  • Glucuronidation: The hydroxylated metabolites can then undergo conjugation with glucuronic acid.

  • Hydrolysis: The glutarimide ring of pomalidomide can be hydrolyzed.

The resulting metabolites are generally considered to be pharmacologically less active than the parent compound.

Pomalidomide Metabolic Pathway Pomalidomide Pomalidomide Hydroxylated_Metabolites Hydroxylated Metabolites Pomalidomide->Hydroxylated_Metabolites CYP1A2, CYP3A4 (Hydroxylation) Hydrolysis_Products Hydrolysis Products Pomalidomide->Hydrolysis_Products Hydrolysis Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs (Glucuronidation) Excretion Excretion (Urine) Hydroxylated_Metabolites->Excretion Glucuronidated_Metabolites->Excretion Hydrolysis_Products->Excretion

Major metabolic pathways of pomalidomide.

Application of this compound in Bioanalytical Methods

The most significant application of this compound is as an internal standard in LC-MS/MS assays for the precise quantification of pomalidomide in biological matrices such as plasma.

Experimental Workflow

A typical workflow for a pharmacokinetic study of pomalidomide using this compound as an internal standard is as follows:

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Typical bioanalytical workflow for pomalidomide quantification.
Detailed Experimental Protocols

Method 1: Protein Precipitation

  • To 25 µL of human plasma, add 75 µL of acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 12,000 x g for 8 minutes at room temperature.

  • Transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction

  • To a plasma sample, add a known amount of this compound internal standard solution.

  • Add methyl tertiary butyl ether as the extraction solvent.

  • Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of pomalidomide.

Table 1: Liquid Chromatography Parameters

ParameterValueReference
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient A 5-minute gradient is typically used.
Injection Volume 5-20 µL

Table 2: Mass Spectrometry Parameters

ParameterPomalidomideThis compoundReference
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 274.2 -> 163.1m/z 279.2 -> 168.1 (Predicted)
Collision Energy Optimized for fragmentationOptimized for fragmentation
Dwell Time ~100-200 ms~100-200 ms

Note: The MRM transition for this compound is predicted based on a +5 Da mass shift from the unlabeled compound. The exact transition should be optimized experimentally.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly sensitive and robust bioanalytical methods.

Table 3: Summary of Quantitative Performance from a Representative Study

ParameterValueReference
Linear Dynamic Range 0.1 to 400 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra- and Inter-day Precision (%CV) < 10%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Conclusion

This compound is an indispensable tool in the study of pomalidomide's metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data that is crucial for regulatory submissions and for advancing our understanding of this important therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in the field of drug development to design and execute robust bioanalytical studies for pomalidomide.

References

The Role of Pomalidomide-13C5 in Pharmacokinetic Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), an immunomodulatory agent derived from thalidomide, has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. A comprehensive understanding of its pharmacokinetic (PK) profile is paramount for optimizing dosing strategies and ensuring patient safety. Stable isotope-labeled internal standards are critical for achieving accurate and reliable quantification of drug concentrations in biological matrices. This technical guide focuses on the pivotal role of Pomalidomide-13C5, a stable isotope-labeled analogue of pomalidomide, in pharmacokinetic research and bioanalytical methodologies.

The Significance of this compound in Bioanalysis

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of pomalidomide. Its utility stems from the fact that it is chemically identical to pomalidomide but has a different mass due to the incorporation of five carbon-13 isotopes. This mass difference allows for its distinction from the unlabeled drug during mass spectrometric detection, while its identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatography, and ionization. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the analytical method.

Pharmacokinetic Profile of Pomalidomide

A human absorption, metabolism, and excretion (AME) study involving a single 2 mg oral dose of [14C]pomalidomide in healthy male subjects provides key insights into its pharmacokinetic properties. In this study, [13C5]pomalidomide was utilized as an internal standard for the LC-MS/MS analysis.[1] The key pharmacokinetic parameters for pomalidomide and its circulating metabolites are summarized in the table below.

ParameterPomalidomideTotal RadioactivityM2M11M12M13M16M17
Cmax (ngEq/mL) 11.0 (22.5% CV)14.8 (17.8% CV)0.238 (36.3% CV)0.965 (33.3% CV)0.664 (23.5% CV)---
AUC0–∞ (ng*h/mL) 189-------
Tmax (h) 3.02.5------
Half-life (h) 11.28.99.1-149.1-149.1-149.1-149.1-149.1-14
Data derived from a study with a single 2 mg oral dose of [14C]pomalidomide in healthy male subjects.[1]

Following oral administration, pomalidomide is well absorbed, with the parent compound being the predominant circulating component, accounting for approximately 70% of the circulating radioactivity.[1][2] The drug is extensively metabolized through cytochrome P450-mediated hydroxylation (primarily by CYP1A2 and CYP3A4) and subsequent glucuronidation, as well as glutarimide (B196013) ring hydrolysis.[1] The metabolites are primarily eliminated in the urine.

Experimental Protocols

Sample Analysis in Human AME Studies

A representative experimental protocol for the analysis of pomalidomide in human plasma samples is outlined below.

experimental_workflow plasma_sample Plasma Sample quench Quench Reaction (ice-cold 0.1% formic acid in acetonitrile (B52724) containing This compound) plasma_sample->quench mix_centrifuge Mix and Centrifuge quench->mix_centrifuge supernatant Collect Supernatant mix_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute Pellet (0.1% formic acid in water and acetonitrile) evaporate->reconstitute analysis Analyze via HPLC with Radiochromatography and/or LC-MS/MS reconstitute->analysis

Bioanalytical Sample Preparation Workflow
  • Reaction Quenching : Reactions are stopped by adding two volumes of ice-cold 0.1% formic acid in acetonitrile containing this compound as the internal standard.

  • Sample Mixing and Centrifugation : The samples are thoroughly mixed and then centrifuged to pellet proteins and other cellular debris.

  • Supernatant Collection and Evaporation : A subsample of the resulting supernatant is collected and evaporated to dryness.

  • Reconstitution : The resulting pellet is reconstituted in a solution of 0.1% formic acid in water and acetonitrile (4:1, v/v).

  • Analysis : The reconstituted sample is then analyzed using High-Performance Liquid Chromatography (HPLC) with radiochromatography and/or LC-MS/MS to determine the concentrations of pomalidomide and its metabolites.

Mechanism of Action: Signaling Pathways

Pomalidomide exerts its therapeutic effects through a pleiotropic mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent ubiquitination and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors has downstream effects on both myeloma cells and the immune system.

pomalidomide_moa cluster_downstream Downstream Effects pomalidomide Pomalidomide crbn Cereblon (CRBN) E3 Ubiquitin Ligase Complex pomalidomide->crbn Binds to ikzf1_ikzf3 Ikaros (IKZF1) & Aiolos (IKZF3) crbn->ikzf1_ikzf3 Recruits ubiquitination Ubiquitination & Degradation ikzf1_ikzf3->ubiquitination Undergo myeloma_apoptosis Myeloma Cell Apoptosis ubiquitination->myeloma_apoptosis Leads to il2_production Increased IL-2 Production ubiquitination->il2_production Results in anti_angiogenic Anti-angiogenic Effects ubiquitination->anti_angiogenic Contributes to tcell_activation T-cell and NK-cell Activation il2_production->tcell_activation Stimulates

Pomalidomide's Core Mechanism of Action

The degradation of Ikaros and Aiolos leads to:

  • Direct Anti-Myeloma Effects : Induction of apoptosis in multiple myeloma cells.

  • Immunomodulatory Effects : Enhanced T-cell and Natural Killer (NK) cell proliferation and activity, and increased production of interleukin-2 (B1167480) (IL-2).

  • Anti-angiogenic Properties : Inhibition of the formation of new blood vessels, which are essential for tumor growth.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of pomalidomide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion of the drug. The detailed pharmacokinetic and mechanistic data presented in this guide underscore the multifaceted nature of pomalidomide's action and provide a solid foundation for its continued clinical development and therapeutic application.

References

Preliminary Investigation of Pomalidomide-13C5 Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the stability and recommended storage conditions for Pomalidomide-13C5. As a stable isotope-labeled analogue of the potent immunomodulatory and antineoplastic agent Pomalidomide, understanding its stability profile is critical for its use as an internal standard in analytical assays and for its integrity in research and development. This document summarizes the known stability of Pomalidomide under various stress conditions, serving as a reliable proxy for the 13C5-labeled compound. Detailed experimental protocols for stability-indicating analytical methods are provided, alongside visual representations of Pomalidomide's mechanism of action and a typical experimental workflow for stability assessment.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. It exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

This compound is a stable isotope-labeled version of Pomalidomide, which is an indispensable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. The substitution of five carbon atoms with their heavier 13C isotope provides a distinct mass signature without significantly altering the chemical properties of the molecule. Therefore, the stability and storage requirements of this compound are expected to be analogous to those of unlabeled Pomalidomide. This guide synthesizes the available data on Pomalidomide to provide a robust preliminary understanding of the stability and optimal storage conditions for this compound.

This compound: Physical and Chemical Properties

Based on the properties of Pomalidomide, this compound is expected to be a solid yellow powder with limited solubility in organic solvents and low solubility in aqueous solutions across a range of pH values (approximately 0.01 mg/mL)[1].

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on the data for Pomalidomide:

ParameterRecommendationSource
Temperature 2 - 8 °C[1]
Environment Dry and well-ventilated place[1]
Container Tightly closed container[1]

Pomalidomide is stated to be stable under these recommended storage conditions[1].

Stability Profile of Pomalidomide

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance. While specific quantitative data from forced degradation studies on Pomalidomide were not publicly available in the reviewed literature, several studies have described the qualitative stability of Pomalidomide under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

The following table summarizes the qualitative stability of Pomalidomide based on available research. These findings are critical for anticipating the stability of this compound.

Stress ConditionObservation
Acid Hydrolysis Pomalidomide is labile and shows degradation.
Alkaline Hydrolysis Pomalidomide is labile and shows degradation.
Oxidative Stress Pomalidomide is labile and shows degradation.
Thermal Stress Pomalidomide is labile and shows degradation.
Photolytic Stress Pomalidomide is relatively stable.
Hydrolytic (Neutral) Pomalidomide is labile and shows degradation.

Note: The term "labile" indicates that degradation was observed, but the precise percentage of degradation was not specified in the accessible literature.

Experimental Protocols

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The following is a representative experimental protocol for a Reverse Phase-Ultra Performance Liquid Chromatography (RP-UPLC) method, synthesized from published methodologies.

Stability-Indicating RP-UPLC Method

Objective: To develop and validate a rapid, accurate, and stability-indicating RP-UPLC method for the quantification of Pomalidomide and the separation of its degradation products.

Instrumentation and Chromatographic Conditions:

  • System: Waters Acquity UPLC or equivalent

  • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: 0.01M Potassium dihydrogen orthophosphate (pH 3.5 adjusted with 0.1% orthophosphoric acid) and Acetonitrile in a specified ratio (e.g., 30:70 v/v).

  • Flow Rate: 0.3 mL/min

  • Detector: TUV detector at 225 nm

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

  • Run Time: Approximately 3 minutes

Reagent and Sample Preparation:

  • Diluent: Acetonitrile and water (50:50 v/v)

  • Standard Stock Solution: Accurately weigh and dissolve Pomalidomide in the diluent to a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 10 µg/mL.

Forced Degradation Study Protocol:

  • Acid Degradation: Treat 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux for a specified time (e.g., 4 hours) at 60°C. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 10 µg/mL with diluent.

  • Alkaline Degradation: Treat 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux for a specified time (e.g., 4 hours) at 60°C. Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 10 µg/mL with diluent.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours). Dilute to a final concentration of 10 µg/mL with diluent.

  • Thermal Degradation: Expose the solid drug powder to a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in diluent to achieve a final concentration of 10 µg/mL.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines. Dissolve the stressed sample in diluent to achieve a final concentration of 10 µg/mL.

Analysis:

Inject the prepared standard, unstressed sample, and stressed samples into the UPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method's ability to separate the degradation products from the Pomalidomide peak confirms its stability-indicating nature.

Visualizations

Signaling Pathway of Pomalidomide

The following diagram illustrates the core mechanism of action of Pomalidomide, which involves the hijacking of the CRL4^CRBN E3 ubiquitin ligase complex to induce the degradation of neosubstrate proteins.

Pomalidomide_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CUL4 CUL4A DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Pomalidomide Pomalidomide Pomalidomide->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->CRBN Recruited Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degraded_Products Degraded Products Proteasome->Degraded_Products Degradation

Caption: Mechanism of Pomalidomide-induced protein degradation.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

Stability_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome API_Sample This compound API Sample Acid Acid Hydrolysis API_Sample->Acid Base Alkaline Hydrolysis API_Sample->Base Oxidation Oxidation API_Sample->Oxidation Thermal Thermal Stress API_Sample->Thermal Photolytic Photolytic Stress API_Sample->Photolytic Analysis_Samples Analyze Stressed Samples Acid->Analysis_Samples Base->Analysis_Samples Oxidation->Analysis_Samples Thermal->Analysis_Samples Photolytic->Analysis_Samples Method_Dev Stability-Indicating Method Development (UPLC/HPLC) Method_Dev->Analysis_Samples Data_Evaluation Evaluate Degradation Profile & Peak Purity Analysis_Samples->Data_Evaluation Validation Method Validation (ICH Guidelines) Data_Evaluation->Validation Stability_Profile Establish Intrinsic Stability Profile Data_Evaluation->Stability_Profile

References

Methodological & Application

Application Note: Quantitative Analysis of Pomalidomide in Human Plasma using Pomalidomide-¹³C₅ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD) with significant antineoplastic and anti-angiogenic properties. It is FDA-approved for the treatment of relapsed and refractory multiple myeloma. Pomalidomide's mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, which leads to the targeted degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[][2][3] This targeted protein degradation ultimately results in cytotoxic effects on myeloma cells and modulation of the immune system.[4]

Given its potent activity and therapeutic importance, a sensitive and robust bioanalytical method is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence (BE) assessments.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Pomalidomide in biological matrices due to its high selectivity and sensitivity. The use of a stable isotope-labeled (SIL) internal standard, such as Pomalidomide-¹³C₅, is essential for accurate quantification, as it effectively compensates for matrix effects and variations during sample processing and instrument analysis.

This document provides a detailed protocol for the quantitative analysis of Pomalidomide in human plasma using Pomalidomide-¹³C₅ as an internal standard via a validated LC-MS/MS method.

Mechanism of Action: Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effect by hijacking the E3 ubiquitin ligase complex. It binds to Cereblon (CRBN), altering its substrate specificity to recognize and recruit the lymphoid transcription factors IKZF1 and IKZF3. This recruitment leads to the polyubiquitination of these factors, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 has dual effects: it is directly cytotoxic to multiple myeloma cells and it enhances anti-tumor immunity by increasing the production of Interleukin-2 (IL-2).

Pomalidomide_Pathway cluster_0 Cell cluster_1 Ubiquitination POM Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex POM->CRBN binds IKZF IKZF1 / IKZF3 (Ikaros / Aiolos) CRBN->IKZF recruits Proteasome 26S Proteasome IKZF->Proteasome targeted UB Ubiquitin UB->IKZF tags Degraded Degraded IKZF1 / IKZF3 Proteasome->Degraded degrades Effects Therapeutic Effects: - Myeloma Cell Death - T-Cell Activation (↑IL-2) Degraded->Effects

Caption: Pomalidomide's mechanism of action via CRBN-mediated protein degradation.

Analytical Method and Protocols

The method involves the extraction of Pomalidomide and its internal standard, Pomalidomide-¹³C₅, from human plasma via protein precipitation, followed by analysis using a UPLC-MS/MS system.

Experimental Workflow

The overall workflow for sample analysis is a streamlined process designed for high-throughput quantification. It begins with the preparation of plasma samples and culminates in the generation of concentration data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with IS (Pomalidomide-¹³C₅) Sample->Spike Precipitate 3. Add Acetonitrile (B52724) (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Transfer 5. Transfer Supernatant Vortex->Transfer Inject 6. Inject into UPLC Transfer->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify against Calibration Curve Calculate->Quantify

Caption: General workflow for the quantitative analysis of Pomalidomide.
Protocol 1: Preparation of Stock and Working Solutions

  • Pomalidomide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pomalidomide reference standard and dissolve in 10 mL of a suitable solvent like DMSO or Methanol.

  • Pomalidomide-¹³C₅ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Pomalidomide stock solution.

  • Working Solutions: Prepare serial dilutions of the Pomalidomide stock solution with 50:50 Acetonitrile:Water to create working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with Acetonitrile. This solution will be used for protein precipitation.

Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking appropriate amounts of the Pomalidomide working solutions into blank human plasma to achieve a concentration range of approximately 0.1 ng/mL to 200 ng/mL.

  • Prepare QCs in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 3: Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 150 µL of the IS Working Solution in Acetonitrile (100 ng/mL) to each tube. The acetonitrile acts as the protein precipitation agent.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Quantitative Data and Method Parameters

The following tables summarize the instrumental parameters and typical validation results for the method.

Table 1: LC-MS/MS Instrument Parameters
ParameterCondition
LC System UPLC or HPLC System
ColumnC18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7-3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI)
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Pomalidomide)m/z 274.2 → 163.1
MRM Transition (Pomalidomide-¹³C₅)m/z 279.2 → 163.1
Dwell Time100 ms
Collision EnergyOptimized for fragmentation
Table 2: Method Validation - Linearity and Sensitivity
ParameterResult
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL (Signal-to-Noise > 10)
LLOQ Accuracy & PrecisionWithin ±20%
Table 3: Method Validation - Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1< 15%± 15%< 15%± 15%
LQC0.3< 10%± 10%< 10%± 10%
MQC15< 10%± 10%< 10%± 10%
HQC150< 10%± 10%< 10%± 10%
Acceptance criteria based on FDA guidance for bioanalytical method validation.
Table 4: Method Validation - Recovery and Matrix Effect
ParameterLQCMQCHQC
Extraction Recovery (%) > 85%> 85%> 85%
PomalidomideConsistent & ReproducibleConsistent & ReproducibleConsistent & Reproducible
Matrix Effect
IS-Normalized Matrix Factor0.95 - 1.050.95 - 1.050.95 - 1.05
%CV of Matrix Factor< 15%< 15%< 15%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pomalidomide in human plasma. The use of Pomalidomide-¹³C₅ as an internal standard ensures high accuracy and precision by correcting for potential variability during sample processing and analysis. This robust and high-throughput method is well-suited for supporting clinical and non-clinical pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Pomalidomide, thereby aiding in the optimization of treatment regimens for patients with multiple myeloma.

References

Application Note: Quantitative Analysis of Pomalidomide in Human Plasma using a Validated LC-MS/MS Method with a ¹³C₅-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pomalidomide in human plasma. The assay utilizes a stable isotope-labeled internal standard, Pomalidomide-¹³C₅, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column. The total run time is short, allowing for high-throughput analysis. This method has been developed to meet the needs of researchers, scientists, and drug development professionals requiring reliable Pomalidomide quantification.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] It is a potent derivative of thalidomide (B1683933) with anti-inflammatory, anti-angiogenic, and anti-neoplastic properties.[1] Accurate and precise measurement of Pomalidomide concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3][4][5] This application note details a validated LC-MS/MS protocol for the quantification of Pomalidomide in human plasma using Pomalidomide-¹³C₅ as the internal standard.

Experimental

  • Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in methanol.

  • Pomalidomide-¹³C₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide-¹³C₅ in methanol.

  • Working Solutions: Prepare working solutions of Pomalidomide and the internal standard by serial dilution of the stock solutions with a mixture of methanol and water (1:1 v/v).

A protein precipitation method is employed for sample extraction:

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the Pomalidomide-¹³C₅ internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Alternatively, a liquid-liquid extraction can be performed using ethyl acetate for cleaner samples if required.[1]

Liquid Chromatography:

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
Mobile Phase A 0.1% Formic acid in water.[1]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile.[1]
Flow Rate 0.4 mL/min.
Injection Volume 5-10 µL.
Column Temperature 40°C.
Gradient Elution A suitable gradient to ensure separation from endogenous interferences.

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Multiple Reaction Monitoring (MRM) Transitions Pomalidomide: m/z 274.2 → 201.1[1] or 274.2 → 163.1Pomalidomide-¹³C₅: m/z 279.2 → 206.1 (theoretically derived based on a +5 Da shift from the unlabeled compound).
Ion Source Temperature 350 - 500°C.
Ion Spray Voltage 5500 V.

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

The calibration curve was linear over the concentration range of 1.0 to 100 ng/mL, with a correlation coefficient (r²) of >0.99.

The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC 3.0< 15%< 15%85-115%85-115%
MQC 15< 15%< 15%85-115%85-115%
HQC 80< 15%< 15%85-115%85-115%

Data presented are representative and based on typical performance of similar assays.[1]

Pomalidomide was found to be stable in human plasma under various storage conditions, including room temperature for 8 hours, 24 hours in the autosampler post-extraction, and after multiple freeze-thaw cycles.[1]

Workflow and Signaling Pathway Visualization

Pomalidomide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Pomalidomide-¹³C₅ IS Plasma->Add_IS Add_ACN Add Acetonitrile (150 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Pomalidomide quantification.

Pomalidomide_Signaling_Pathway Pomalidomide Pomalidomide CRBN Cereblon (CRBN) Pomalidomide->CRBN binds to E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase is part of Substrate Substrate Proteins (e.g., Ikaros, Aiolos) E3_Ligase->Substrate recruits Ubiquitination Ubiquitination Substrate->Ubiquitination undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to Downstream Downstream Effects (e.g., Anti-myeloma activity) Proteasome->Downstream results in

Caption: Simplified signaling pathway of Pomalidomide.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Pomalidomide in human plasma. The use of a stable isotope-labeled internal standard, Pomalidomide-¹³C₅, ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring of Pomalidomide.

References

Application Notes: Quantitative Analysis of Pomalidomide in Biological Matrices Using Pomalidomide-13C5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[1][2] It is approved for the treatment of multiple myeloma.[2][3] The therapeutic efficacy of Pomalidomide is attributed to its pleiotropic mechanism of action, primarily initiated by its binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[][5] Accurate quantification of Pomalidomide in biological matrices such as plasma, brain tissue, and cerebrospinal fluid (CSF) is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding its distribution, particularly its penetration into the central nervous system (CNS).[6][7][8]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Pomalidomide-13C5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects, which corrects for variability in sample preparation and matrix effects.[10] This application note provides detailed protocols for the quantification of Pomalidomide in human plasma, brain tissue, and CSF using this compound as an internal standard.

Mechanism of Action: Pomalidomide Signaling

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism. It binds to the CRBN protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[][5] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][] The degradation of these transcription factors, which are critical for myeloma cell survival, results in direct cytotoxic and anti-proliferative effects.[1][5] Furthermore, this action has immunomodulatory consequences, including the enhancement of T-cell and Natural Killer (NK) cell activity and increased production of interleukin-2 (B1167480) (IL-2).[2][11] Pomalidomide also inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and suppresses angiogenesis by downregulating vascular endothelial growth factor (VEGF).[2][][11]

G Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN Binds to IKZF IKZF1 (Ikaros) IKZF3 (Aiolos) CRBN->IKZF Recruits & Ubiquitinates Proteasome Proteasome IKZF->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Myeloma Myeloma Cell TCell T-Cell / NK Cell Angiogenesis Angiogenesis TNFa TNF-α Production Apoptosis Apoptosis & Inhibition of Proliferation Myeloma->Apoptosis Activation Activation & IL-2 Production TCell->Activation Inhibition_Angio Inhibition Angiogenesis->Inhibition_Angio Inhibition_TNFa Inhibition TNFa->Inhibition_TNFa

Pomalidomide's primary mechanism of action pathway.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of Pomalidomide in plasma, brain, and CSF from preclinical and clinical studies.

Table 1: Pomalidomide Pharmacokinetics in Plasma

Species Dose Cmax Tmax (hours) AUC Reference
Human (MM Patients) 4 mg, oral ~70-100 ng/mL 2-3 Varies [3][8]
Human (Children) 2.6 mg/m², oral Varies 2-4 Varies [12]
Mouse IV ~3000 nM 5 min ~3000 nM*hr [7]

| Rat | 50 mg/kg, oral | 1100 ± 82 ng/mL (unbound) | 4.6 ± 2.4 | 6800 ± 2000 ng·hr/mL (unbound) |[6] |

Table 2: Pomalidomide Distribution in Brain and CSF

Species Dose Matrix Cmax CSF/Plasma Ratio (AUC) Brain/Plasma Ratio Reference
Rat 50 mg/kg, oral Brain (unbound) 430 ± 110 ng/mL ~40% - [6][13]
Mouse IV Brain ~1500 pmol/g - High [7]
Non-human Primate N/A CSF - ~39-42% - [14][15]

| Human | N/A | CSF | Matched samples collected | Data pending analysis | - |[13][16] |

Experimental Workflow for Bioanalysis

The general workflow for quantifying Pomalidomide in biological samples involves sample collection, preparation (extraction), chromatographic separation, and mass spectrometric detection.

G cluster_workflow Bioanalytical Workflow start Sample Collection (Plasma, Brain, CSF) prep Sample Preparation - Add this compound (IS) - Protein Precipitation / LLE - Centrifuge & Evaporate - Reconstitute start->prep lc LC Separation (Reverse Phase C18 Column) prep->lc ms MS/MS Detection (Triple Quadrupole, MRM Mode) lc->ms data Data Analysis - Peak Integration - Ratio (Analyte/IS) - Standard Curve Plotting - Concentration Calculation ms->data end Report Results data->end

General workflow for Pomalidomide quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of Pomalidomide in Human Plasma

This protocol is adapted from established LC-MS/MS methods for Pomalidomide in plasma.[3][7][17]

1. Materials and Reagents

  • Pomalidomide analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Blank human plasma (K2-EDTA)

2. Preparation of Standards and Internal Standard

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Pomalidomide and this compound in DMSO.

  • Working Solutions: Serially dilute the Pomalidomide stock solution with 50% methanol to prepare calibration standards (e.g., 1 to 100 ng/mL).[3]

  • IS Spiking Solution: Prepare a this compound working solution (e.g., 50 ng/mL) in acetonitrile. This will be the protein precipitation solvent.[9]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[18]

  • Add 150 µL of the IS Spiking Solution (this compound in ACN).[18]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[18]

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).[18]

  • Vortex and centrifuge briefly before transferring to an autosampler vial.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Hedera ODS, 150 mm × 2.1 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[3][7]

  • Gradient: Develop a gradient to separate Pomalidomide from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MRM Transitions:

    • Pomalidomide: m/z 274.2 → 163.1[3]

    • This compound: m/z 279.2 → 163.1 (or other appropriate product ion)[9]

  • Data Analysis: Integrate peak areas for both transitions. Calculate the peak area ratio (Pomalidomide / this compound) and determine the concentration using the calibration curve.

Protocol 2: Quantification of Pomalidomide in Brain Tissue

This protocol is based on a validated method for Pomalidomide quantification in mouse brain tissue.[7]

1. Materials and Reagents

  • Same as Protocol 1, plus:

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Blank brain tissue

2. Preparation of Standards

  • Prepare calibration standards by adding known amounts of Pomalidomide working solutions to 50 mg of blank, homogenized brain tissue.[7] Process these alongside the unknown samples.

3. Sample Preparation (Homogenization and Protein Precipitation)

  • Weigh approximately 50 mg of brain tissue.[7]

  • Add 200 µL of ice-cold water and homogenize thoroughly.

  • Transfer the homogenate to a 1.5 mL microcentrifuge tube.

  • Add 400 µL of the IS Spiking Solution (this compound in ACN).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate to dryness and reconstitute as described in Protocol 1 (steps 6-8).

4. LC-MS/MS Conditions

  • The LC-MS/MS conditions are identical to those described in Protocol 1. The linear range may need to be adjusted based on expected tissue concentrations (e.g., 0.6–6000 pmol/g).[7]

Protocol 3: Quantification of Pomalidomide in Cerebrospinal Fluid (CSF)

This protocol is inferred from methods used for plasma and from studies that have successfully measured drug concentrations in CSF.[13][14][19] Due to the low protein content of CSF, a direct protein precipitation step may be sufficient.

1. Materials and Reagents

  • Same as Protocol 1, plus:

  • Blank/Artificial CSF[19]

2. Preparation of Standards

  • Prepare calibration standards by spiking known amounts of Pomalidomide working solutions into blank CSF to achieve a clinically relevant concentration range.

3. Sample Preparation

  • Aliquot 50 µL of CSF sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Spiking Solution (this compound in ACN).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any minor precipitates.

  • Transfer the supernatant directly to an autosampler vial for analysis. (Evaporation and reconstitution may be necessary to improve sensitivity if concentrations are very low).

4. LC-MS/MS Conditions

  • The LC-MS/MS conditions are identical to those in Protocol 1. A highly sensitive instrument is recommended as CSF concentrations are expected to be lower than plasma concentrations.[14] The lower limit of quantification (LLOQ) should be validated to ensure it is sufficient for detecting Pomalidomide in CSF.

References

Application Note: High-Throughput Quantification of Pomalidomide in Human Plasma using HPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Pomalidomide in human plasma. The method utilizes Pomalidomide-13C5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and has a low limit of quantification (LLOQ).

Introduction

Pomalidomide is a third-generation immunomodulatory agent (IMiD) with significant anti-neoplastic, anti-angiogenic, and immunomodulatory activities.[1][2] It is approved for the treatment of patients with relapsed and refractory multiple myeloma.[3] The therapeutic mechanism of Pomalidomide involves its binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[4] This binding leads to the targeted ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[1][4] This action results in direct apoptosis of tumor cells and enhancement of T-cell and Natural Killer (NK) cell-mediated cytotoxicity.[2][4]

Accurate measurement of Pomalidomide concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical and preclinical studies. HPLC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response.[7]

This application note provides a detailed protocol for the determination of Pomalidomide in human plasma using this compound as an internal standard, offering a reliable tool for researchers and drug development professionals.

Pomalidomide Signaling Pathway

Caption: Pomalidomide's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Pomalidomide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, 5 x 13C)[7]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 2.1 x 50 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Pomalidomide and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Pomalidomide primary stock solution with 50% methanol/water to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Add 50 µL of blank human plasma, calibration standard, QC, or unknown sample to the appropriately labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Pomalidomide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pomalidomide274.1201.015020
This compound (IS)279.1206.015020

Note: The precursor ion for this compound is +5 Da compared to Pomalidomide. The product ion is also expected to be +5 Da, assuming the fragmentation does not involve the loss of the labeled carbon atoms.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 50 µL Human Plasma Sample Add_IS Add 150 µL this compound in Acetonitrile Plasma_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into HPLC System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Tandem MS Detection (MRM) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

References

Application of Pomalidomide-¹³C₅ in Cerebrospinal Fluid Analysis for Pharmacokinetic and Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pomalidomide (B1683931), a potent immunomodulatory agent, has demonstrated significant therapeutic activity against various hematological malignancies. Its ability to cross the blood-brain barrier has opened avenues for its investigation in the treatment of central nervous system (CNS) lymphomas and other neurological cancers.[1][2][3] The accurate quantification of pomalidomide in cerebrospinal fluid (CSF) is crucial for understanding its CNS pharmacokinetics, assessing target engagement, and optimizing dosing strategies for neurological indications. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pomalidomide in human CSF, utilizing Pomalidomide-¹³C₅ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

Introduction

Pomalidomide exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[3][4] This binding event triggers the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to apoptosis of malignant cells and immunomodulatory effects. Given its therapeutic potential within the CNS, a robust analytical method for its quantification in CSF is essential for clinical and preclinical research.

The use of a SIL-IS, such as Pomalidomide-¹³C₅, is the gold standard in quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, thereby compensating for matrix effects and variability in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of pomalidomide in CSF, adapted from validated methods for plasma and brain tissue, and discusses its application in research and drug development.

Signaling Pathway of Pomalidomide

Pomalidomide_Signaling_Pathway cluster_cell Myeloma Cell cluster_tme Tumor Microenvironment Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN binds to T_Cell T-Cell Pomalidomide->T_Cell stimulates NK_Cell NK-Cell Pomalidomide->NK_Cell stimulates Ubiquitination Ubiquitination CRBN->Ubiquitination promotes IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) IKZF1_IKZF3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to Cell_Death Tumor Cell Death Apoptosis->Cell_Death IL2_IFNy IL-2 & IFN-γ Production T_Cell->IL2_IFNy Immune_Response Enhanced Anti-Tumor Immune Response NK_Cell->Immune_Response IL2_IFNy->Immune_Response

Caption: Pomalidomide's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Pomalidomide analytical standard

  • Pomalidomide-¹³C₅ internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human cerebrospinal fluid (drug-free)

  • Polypropylene (B1209903) microcentrifuge tubes

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Sample Preparation (Protein Precipitation)
  • Thaw CSF samples and standards on ice.

  • In a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of CSF sample, standard, or blank.

  • Add 150 µL of acetonitrile containing the Pomalidomide-¹³C₅ internal standard (e.g., at 10 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental_Workflow Start Start: CSF Sample Collection Sample_Prep Sample Preparation (50 µL CSF) Start->Sample_Prep Add_IS Add Pomalidomide-¹³C₅ in Acetonitrile (150 µL) Sample_Prep->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Pomalidomide Concentration Data_Processing->End

Caption: Workflow for CSF sample analysis.

Quantitative Data

The following tables summarize the expected performance of the LC-MS/MS method for pomalidomide analysis. The data is adapted from validated methods in other biological matrices and serves as a guideline for method validation in CSF.

Table 1: LC-MS/MS Parameters for Pomalidomide and Pomalidomide-¹³C₅

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pomalidomide274.2163.1Optimized
Pomalidomide-¹³C₅279.2168.1Optimized

Table 2: Method Validation Parameters (Exemplary Data)

ParameterValue
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (%CV) < 20%
Accuracy (QC levels) 85 - 115%
Precision (QC levels, %CV) < 15%
Matrix Effect Minimal, compensated by SIL-IS
Recovery Consistent and reproducible

Discussion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of pomalidomide in CSF. The use of Pomalidomide-¹³C₅ as an internal standard is critical to mitigate potential matrix effects and ensure data integrity, which is particularly important for a complex matrix like CSF where sample volumes are often limited.

This analytical method can be applied in various research and clinical settings:

  • Pharmacokinetic Studies: To determine key PK parameters of pomalidomide in the CNS, such as the area under the curve (AUC), maximum concentration (Cmax), and CSF penetration ratio.

  • Pharmacodynamic (PD) Studies: To correlate pomalidomide concentrations in the CSF with biomarkers of target engagement and therapeutic response in CNS malignancies.

  • Therapeutic Drug Monitoring (TDM): To individualize pomalidomide dosing regimens to optimize efficacy and minimize toxicity in patients with CNS diseases.

  • Drug Development: To support the development of new pomalidomide formulations or combination therapies targeting the CNS.

Conclusion

The application of Pomalidomide-¹³C₅ in conjunction with a validated LC-MS/MS method allows for the accurate and precise quantification of pomalidomide in cerebrospinal fluid. This analytical tool is invaluable for advancing our understanding of pomalidomide's disposition in the central nervous system and for the development of effective therapeutic strategies for neurological malignancies. The detailed protocol and performance characteristics provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

References

Chiral Separation of Pomalidomide Enantiomers Using Labeled Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pomalidomide (B1683931), an immunomodulatory agent used in the treatment of multiple myeloma, is a chiral molecule that exists as a racemic mixture of (S)- and (R)-enantiomers. The enantiomers of pomalidomide exhibit different pharmacological activities, primarily due to stereoselective binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This application note provides a detailed protocol for the chiral separation of pomalidomide enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Furthermore, it describes the use of isotopically labeled pomalidomide as an internal standard for accurate quantification in biological matrices.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties. It is administered as a racemic mixture; however, preclinical studies have demonstrated that the (S)-enantiomer is significantly more potent in its binding to the Cereblon (CRBN) protein than the (R)-enantiomer.[1][2] This differential binding leads to stereoselective downstream effects, including the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) and enhanced T-cell co-stimulation.[3] Consequently, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document outlines a robust HPLC method for the enantioselective separation of pomalidomide. The protocol incorporates the use of a commercially available isotopically labeled pomalidomide standard to ensure high accuracy and precision in quantitative analyses, particularly in complex biological matrices like human plasma.

Experimental Protocols

Chiral HPLC Method for Pomalidomide Enantiomer Separation

This protocol is based on a validated method for the quantification of pomalidomide enantiomers in human plasma.[1][2]

Materials and Reagents:

  • Pomalidomide racemic standard

  • (S)-Pomalidomide and (R)-Pomalidomide reference standards (if available)

  • Isotopically labeled Pomalidomide internal standard (e.g., Pomalidomide-¹⁵N,¹³C₅ or Pomalidomide-d₃)

  • Methanol (B129727) (HPLC grade)

  • Glacial Acetic Acid (HPLC grade)

  • Human plasma (for bioanalytical method validation)

  • Water (deionized or HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase (CSP) column: Daicel CHIRALPAK IA, 4.6 x 250 mm, 5 µm

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol : Glacial Acetic Acid (99.9:0.1, v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 220 nm
Injection Volume 10 µL

Standard Solution Preparation:

  • Primary Stock Solution (Racemic Pomalidomide): Prepare a 1 mg/mL stock solution of racemic pomalidomide in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the labeled pomalidomide (e.g., Pomalidomide-¹⁵N,¹³C₅) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 10 - 5000 ng/mL).

  • Spiked Calibration Standards: For analysis in plasma, spike blank human plasma with the working standard solutions and a fixed concentration of the internal standard.

Sample Preparation (from Human Plasma):

  • To 100 µL of plasma sample (or calibration standard), add the internal standard solution.

  • Perform protein precipitation by adding a suitable volume of cold acetonitrile (B52724) or methanol.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Data Analysis and Quantification

The concentrations of the pomalidomide enantiomers are determined by constructing a calibration curve. The peak area ratio of each enantiomer to the internal standard is plotted against the nominal concentration of the enantiomer. Linear regression analysis is then used to determine the concentration of the enantiomers in unknown samples.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the chiral separation of pomalidomide enantiomers based on published methods.

Table 1: Chromatographic Parameters

ParameterEnantiomer I (e.g., S-Pomalidomide)Enantiomer II (e.g., R-Pomalidomide)
Retention Time (min) ~7.5 - 8.8~8.9 - 15.3
Resolution (Rs) > 1.5> 1.5

Note: Retention times can vary based on the specific column, mobile phase composition, and flow rate.

Table 2: Method Validation Parameters

ParameterValue
Linearity Range 10 - 5000 ng/mL
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%

Visualizations

Experimental Workflow

G Experimental Workflow for Chiral Analysis of Pomalidomide cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ss Prepare Racemic Pomalidomide and Labeled Internal Standard Stock Solutions ws Create Working Standard Solutions ss->ws cs Spike Blank Plasma for Calibration Standards ws->cs inj Inject Prepared Sample into HPLC System cs->inj ps Prepare Plasma Samples (add IS, precipitate protein) ps->inj sep Chiral Separation on Daicel CHIRALPAK IA Column inj->sep det UV Detection at 220 nm sep->det integ Integrate Peak Areas of Enantiomers and IS det->integ cal Construct Calibration Curve (Peak Area Ratio vs. Conc.) integ->cal quant Quantify Enantiomer Concentrations cal->quant

Caption: Workflow for the chiral separation and quantification of pomalidomide enantiomers.

Differential Signaling Pathway of Pomalidomide Enantiomers

G Differential Signaling of Pomalidomide Enantiomers cluster_enantiomers cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_effects Downstream Effects s_pom (S)-Pomalidomide crbn Cereblon (CRBN) s_pom->crbn High Affinity Binding r_pom (R)-Pomalidomide r_pom->crbn Low Affinity Binding ikzf1 Ikaros (IKZF1) crbn->ikzf1 Recruitment ikzf3 Aiolos (IKZF3) crbn->ikzf3 Recruitment il2 Increased IL-2 Production (T-Cell Co-stimulation) crbn->il2 Modulation cul4 CUL4 ddb1 DDB1 cul4->ddb1 rbx1 RBX1 cul4->rbx1 ddb1->crbn degradation Proteasomal Degradation of IKZF1/IKZF3 ikzf1->degradation ikzf3->degradation antimyeloma Anti-Myeloma Activity degradation->antimyeloma il2->antimyeloma

Caption: Differential binding and downstream effects of pomalidomide enantiomers.

Discussion

The described HPLC method provides excellent resolution and sensitivity for the baseline separation of pomalidomide enantiomers. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of quantitative results in biological samples.

The differential affinity of the pomalidomide enantiomers for Cereblon underscores the importance of stereospecific analysis in drug development. The (S)-enantiomer's higher binding affinity is directly correlated with its greater potency in inducing the degradation of Ikaros and Aiolos, key transcription factors for myeloma cell survival. This enantioselective activity highlights the potential for developing single-enantiomer drugs with improved therapeutic indices.

Conclusion

This application note provides a comprehensive protocol for the chiral separation and quantification of pomalidomide enantiomers using labeled standards. The detailed methodology and supporting data will be valuable for researchers in pharmacology, drug metabolism, and clinical development who are investigating the stereospecific properties of pomalidomide and other chiral immunomodulatory drugs. The provided diagrams offer a clear visualization of the experimental process and the underlying biological mechanism of action.

References

Application Notes and Protocols for Pomalidomide-13C5 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Pomalidomide-13C5 in plasma, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. The following sections detail established sample preparation techniques, including protein precipitation and liquid-liquid extraction, along with validated performance data.

Overview of Sample Preparation Techniques

The accurate quantification of Pomalidomide (B1683931) in plasma necessitates efficient extraction of the analyte from the complex biological matrix. The choice of sample preparation technique is crucial for removing proteins and other interfering substances that can suppress the analyte signal and compromise the accuracy of the results. The most common methods employed for Pomalidomide analysis are protein precipitation and liquid-liquid extraction.[1] Solid-phase extraction is another potential method, though less commonly reported in the literature for this specific analyte.

Protein Precipitation (PPT): This is a rapid and straightforward technique that involves adding an organic solvent, typically acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate proteins.[2][3][4] While efficient for high-throughput analysis, it may result in a less clean extract compared to other methods, potentially leading to matrix effects.[1]

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[1] LLE is known for providing cleaner extracts than PPT, thereby minimizing matrix effects and improving assay sensitivity.[1][5] Common organic solvents used for Pomalidomide extraction include ethyl acetate (B1210297) and methyl tertiary butyl ether.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for Pomalidomide analysis in plasma.

Table 1: Performance Characteristics of Protein Precipitation Methods

ParameterMethod 1[2]Method 2[3]
Internal Standard HesperetinNot Specified
Linearity Range 0.082–819.73 ng/mL0.1 - 400 ng/mL
LLOQ 0.082 ng/mL0.1 ng/mL
Accuracy < 15%Not Specified
Precision < 15%< 10% CV
Recovery Not SpecifiedNot Specified

Table 2: Performance Characteristics of Liquid-Liquid Extraction Methods

ParameterMethod 1[1]Method 2[7]
Internal Standard AfatinibFluconazole
Linearity Range 1.006–100.6 ng/mL9.998 to 1009.650 ng/ml
LLOQ 1.006 ng/mL9.998 ng/mL
Accuracy Within ±15%Within ±15%
Precision < 15% CV< 15% CV
Recovery High53.86%

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is based on a method for the quantification of Pomalidomide in mouse plasma.[2]

Materials:

  • Plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 5% acetonitrile in water)

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound IS working solution.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 120 µL of the reconstitution solution.

  • Centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method for the determination of Pomalidomide in human plasma.[1]

Materials:

  • Plasma samples

  • This compound internal standard (IS) working solution

  • Ethyl acetate, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., methanol:water 70:30, v/v)

Procedure:

  • Pipette a specific volume of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution (this compound).

  • Add the extraction solvent, ethyl acetate. The ratio of solvent to plasma should be optimized, a common starting point is 3:1 (v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer containing the analyte and IS to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable reconstitution solution.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effect by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[][9] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] The degradation of these transcription factors is a key mechanism of Pomalidomide's anti-myeloma activity.

Pomalidomide_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 Recruits CUL4 CUL4 DDB1->CUL4 Roc1 Roc1 CUL4->Roc1 Pomalidomide Pomalidomide Pomalidomide->CRBN Binds to Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Substrate for Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Downstream_Effects Downstream Effects (e.g., Anti-Myeloma Activity) Degradation->Downstream_Effects Leads to

Caption: Pomalidomide's mechanism of action via the Cereblon E3 ligase pathway.

Experimental Workflow: Protein Precipitation

The following diagram illustrates the key steps in the protein precipitation workflow for this compound analysis in plasma.

Protein_Precipitation_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_ACN Add Acetonitrile (ACN) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound plasma sample preparation by protein precipitation.

Experimental Workflow: Liquid-Liquid Extraction

The diagram below outlines the sequential steps of the liquid-liquid extraction procedure for plasma sample preparation.

Liquid_Liquid_Extraction_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer_Transfer Transfer Organic Layer Centrifuge->Organic_Layer_Transfer Evaporation Evaporate to Dryness Organic_Layer_Transfer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound plasma sample preparation by liquid-liquid extraction.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for Pomalidomide-13C5 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing LC-MS/MS parameters for the detection of Pomalidomide (B1683931) and its stable isotope-labeled internal standard, Pomalidomide-13C5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Q1: Why am I observing low sensitivity or no signal for Pomalidomide and/or this compound?

A1: Low sensitivity can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshoot this issue:

  • Sample Preparation: Inefficient extraction can lead to significant analyte loss.

    • Ensure the pH of your sample is optimized for the chosen extraction method (protein precipitation or liquid-liquid extraction).

    • Verify the correct composition and volume of the extraction solvent. For instance, protein precipitation with acetonitrile (B52724) is a common method.[1]

    • Check for complete evaporation of the supernatant and proper reconstitution in a solvent compatible with your mobile phase.[1]

  • Chromatography: Suboptimal chromatographic conditions can result in poor peak shape and, consequently, low signal intensity.

    • Mobile Phase: The addition of 0.1% formic acid to both aqueous and organic mobile phases is often used to improve the peak shape for Pomalidomide.[2]

    • Column: Ensure you are using an appropriate reverse-phase column, such as a C18 column, which has been shown to provide good separation.[1][2]

    • Gradient: An optimized gradient elution can help in separating the analyte from matrix components and improve signal-to-noise.[2]

  • Mass Spectrometry: Incorrect MS settings are a common cause of low sensitivity.

    • Ionization Source: Pomalidomide ionizes well in both positive Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) modes.[1][2] It is recommended to test both to determine the optimal source for your instrument.

    • MRM Transitions: Verify the precursor and product ions for Pomalidomide and this compound. For Pomalidomide, common transitions are m/z 274.2 → 163.1 and 274.02 → 201.00.[1][2] For this compound, the precursor ion will be shifted by +5 Da (m/z 279.2). The product ion may or may not be shifted depending on which part of the molecule the 13C atoms are located. Infuse a standard solution to determine the optimal transitions.

    • Source Parameters: Optimize source-dependent parameters such as spray voltage, sheath gas pressure, auxiliary gas pressure, and capillary temperature.[1]

Q2: My peak shape is poor (e.g., tailing, fronting, or broad peaks). What should I do?

A2: Poor peak shape can be attributed to several factors related to the sample, chromatography, or the LC system itself.

  • Sample and Injection:

    • Ensure the injection solvent is not stronger than the initial mobile phase, which can cause peak distortion.

    • Reduce injection volume to avoid column overload.

  • Chromatography:

    • Mobile Phase pH: The addition of an acid modifier like formic acid (typically 0.1%) can significantly improve peak shape by ensuring the analyte is in a consistent protonation state.[2]

    • Column Health: The column may be contaminated or degraded. Try flushing the column or replacing it if performance does not improve.

    • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.

Q3: I'm experiencing significant matrix effects. How can I mitigate them?

A3: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex biological samples and can impact the accuracy and precision of your assay.

  • Improve Sample Preparation: A more rigorous sample cleanup can help remove interfering matrix components. If you are using protein precipitation, consider trying liquid-liquid extraction or solid-phase extraction (SPE).

  • Optimize Chromatography: Adjusting the chromatographic gradient to better separate Pomalidomide from co-eluting matrix components can be effective.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Pomalidomide and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q4: My retention times are shifting. What is the cause?

A4: Retention time shifts can compromise peak identification and integration.

  • LC System Equilibration: Ensure the column is properly equilibrated between injections. This is particularly important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure consistent composition. Inconsistent mobile phase preparation can lead to retention time drift.

  • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.

  • Column Degradation: Over time, column performance can degrade, leading to shifts in retention.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for Pomalidomide and this compound?

A1: The optimal MRM transitions should be determined empirically by infusing a standard solution of each compound into the mass spectrometer. However, based on published literature, common transitions for Pomalidomide are:

  • m/z 274.2 → 163.1[2]

  • m/z 274.02 → 201.00[1]

  • m/z 274.43 → 201.15[3]

For this compound, the precursor ion ([M+H]+) will be m/z 279.2. The product ion will depend on the location of the 13C labels. You will need to perform a product ion scan to identify the most intense and stable fragment ion for quantification.

Q2: What type of ionization source is best for Pomalidomide detection?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode have been successfully used for Pomalidomide analysis.[1][2] The choice between ESI and APCI can depend on the specific LC-MS/MS instrument and experimental conditions. It is advisable to test both ionization sources to determine which provides the best sensitivity and stability for your assay.

Q3: What are the key considerations for sample preparation?

A3: The choice of sample preparation method depends on the biological matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile.[1] It is suitable for many applications but may not provide the cleanest extracts, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE, for example with ethyl acetate, can offer cleaner extracts than PPT.[2]

  • Solid-Phase Extraction (SPE): SPE can provide the most thorough cleanup, significantly reducing matrix effects, but is a more complex and time-consuming method.

Q4: Which internal standard should I use?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, this compound. This is because it has nearly identical chemical and physical properties to Pomalidomide, meaning it will behave similarly during sample preparation and chromatographic separation, and it will experience similar matrix effects. If this compound is not available, other compounds such as hesperetin (B1673127) or afatinib (B358) have been used.[1][2]

Experimental Protocols and Data

LC-MS/MS Parameters for Pomalidomide Analysis

The following tables summarize typical LC-MS/MS parameters for Pomalidomide analysis based on published methods. These should be used as a starting point for method development and optimization.

Table 1: Mass Spectrometry Parameters

ParameterSetting 1Setting 2
Ionization Mode Positive APCI[1]Positive ESI[2]
Precursor Ion (m/z) 274.02[1]274.2[2]
Product Ion (m/z) 201.00[1]163.1[2]
Spray Voltage 4900 V[1]Not specified
Capillary Temp. 320 °C[1]Not specified
Sheath Gas Pressure 30 mTorr[1]Not specified
Aux Gas Pressure 25 mTorr[1]Not specified

Table 2: Liquid Chromatography Parameters

ParameterSetting 1Setting 2
Column Zorbax Extend-C18 (3.5 µm, 2.1 x 50mm)[1]Hedera ODS (5 µm, 2.1 x 150 mm)[2]
Mobile Phase A Water with 0.1% Formic Acid[1]10 mmol/L Ammonium Acetate with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]Methanol[2]
Flow Rate Gradient[1]0.4 mL/min[2]
Column Temp. Not specified40 °C[2]
Detailed Experimental Protocol: Protein Precipitation Method

This protocol is adapted from a method for the analysis of Pomalidomide in mouse plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in 50% methanol).

    • Add 1 mL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 18,000 g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean glass tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue with 120 µL of 5% acetonitrile in water.

  • Final Centrifugation and Injection:

    • Centrifuge the reconstituted sample at 18,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

Visualizations

LC_MS_MS_Workflow General LC-MS/MS Workflow for Pomalidomide Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column HPLC/UPLC Column Injection->Column Ionization Ionization Source (ESI or APCI) Column->Ionization Mass_Analyzer Mass Analyzer (MRM Mode) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of Pomalidomide using LC-MS/MS.

Troubleshooting_Tree Troubleshooting Low Signal Intensity Start Low/No Signal Check_MS Check MS Parameters Start->Check_MS Check_LC Check LC Conditions Check_MS->Check_LC MS OK MS_Tune Tune Instrument with Standard Check_MS->MS_Tune Issue Found Check_Sample_Prep Check Sample Prep Check_LC->Check_Sample_Prep LC OK Mobile_Phase Check Mobile Phase (Composition, pH) Check_LC->Mobile_Phase Issue Found Extraction_Efficiency Evaluate Extraction Recovery Check_Sample_Prep->Extraction_Efficiency Issue Found Resolved Signal Restored Check_Sample_Prep->Resolved Prep OK MRM Verify MRM Transitions MS_Tune->MRM Ion_Source Optimize Ion Source MRM->Ion_Source Ion_Source->Resolved Column_Health Check Column Health Mobile_Phase->Column_Health Flow_Rate Verify Flow Rate Column_Health->Flow_Rate Flow_Rate->Resolved Reconstitution_Solvent Check Reconstitution Solvent Extraction_Efficiency->Reconstitution_Solvent Sample_Stability Assess Analyte Stability Reconstitution_Solvent->Sample_Stability Sample_Stability->Resolved

Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Troubleshooting matrix effects in Pomalidomide-13C5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering matrix effects during the LC-MS/MS quantification of Pomalidomide using its stable isotope-labeled internal standard (SIL-IS), Pomalidomide-13C5.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?

A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[4][5] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative methods. Electrospray ionization (ESI) is known to be more susceptible to matrix effects compared to other ionization techniques.

Q2: Why is this compound used as the internal standard?

This compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the "gold standard" for quantitative LC-MS/MS because its chemical and physical properties are nearly identical to the analyte, Pomalidomide. This means it co-elutes with Pomalidomide and experiences the same degree of ion suppression or enhancement. By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.

Q3: Can I still have analytical problems caused by matrix effects even if I use this compound?

Yes. While a SIL-IS like this compound is excellent for compensating for matrix effects, it does not eliminate them. Severe or highly variable matrix effects can still cause issues:

  • Reduced Sensitivity: If ion suppression is extreme, the signal for both the analyte and the internal standard can be suppressed to a level that is too low for reliable detection, especially at the lower limit of quantification (LLOQ).

  • Poor Reproducibility: If the composition of the matrix varies significantly from sample to sample (e.g., between different patients or lots of plasma), the degree of ion suppression or enhancement can also vary, potentially leading to inconsistent results.

  • Non-Linearity: Extreme matrix effects can impact the linear relationship between concentration and response.

Q4: What are the most common sources of matrix effects in biological samples like plasma?

In biological matrices, phospholipids (B1166683) from cell membranes are a major cause of matrix effects, particularly ion suppression in ESI. Other significant sources include salts, proteins, peptides, and amino acids. If analyzing patient samples, co-administered drugs and their metabolites can also act as interfering components.

Part 2: Troubleshooting Guide

Issue: My quality control (QC) samples show high variability, poor accuracy, or are failing acceptance criteria.

Q: My assay results for Pomalidomide are inaccurate or imprecise. How do I determine if matrix effects are the cause?

A: Inaccurate or imprecise results are a classic sign of uncharacterized or poorly compensated matrix effects. The first step is to systematically investigate the internal standard (IS) response, followed by a quantitative assessment of the matrix effect itself. The workflow below outlines a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Workflow for Inaccurate Results A Inconsistent or Failing QC Results Observed B Step 1: Analyze IS (this compound) Peak Area Response Across All Samples A->B C Is IS Peak Area Stable? (<15-20% CV) B->C D High IS Variability (>20% CV) Suggests Inconsistent Sample Prep or Severe, Variable Matrix Effect C->D No F Stable IS, but Inaccurate Analyte Results C->F Yes E Review Sample Preparation (e.g., Pipetting, Extraction, Evaporation) D->E G Step 2: Perform Quantitative Matrix Effect Assessment F->G H Calculate Matrix Factor (MF) (See Protocol 1) G->H I Is MF within acceptable limits? (e.g., 0.85-1.15) H->I J Problem Likely Not Matrix Effect Related. Investigate Other Parameters (e.g., Standard Curve, Integrations) I->J Yes K Significant Matrix Effect Confirmed. Proceed to Mitigation Strategies. I->K No G cluster_1 Mitigation Strategies A Significant Matrix Effect Confirmed (e.g., MF < 0.85 or > 1.15) B 1. Optimize Sample Preparation A->B F 2. Optimize Chromatography A->F I 3. Other Strategies A->I C Protein Precipitation (PPT) - Prone to matrix effects, but fast. - Test different organic solvents (ACN vs. MeOH). B->C D Liquid-Liquid Extraction (LLE) - Cleaner than PPT. - Test different extraction solvents and pH. B->D E Solid-Phase Extraction (SPE) - Provides cleanest extracts. - Test different sorbents (e.g., C18, Mixed-Mode). B->E G Modify Gradient - Increase run time to better separate Pomalidomide from early-eluting interferences. F->G H Change Column - Test different stationary phases (e.g., Phenyl-Hexyl) or smaller particle sizes for higher efficiency. F->H J Sample Dilution - Dilute sample with solvent to reduce matrix load. May impact LLOQ. I->J K Change Ionization Source - Switch from ESI to APCI if possible, as APCI is often less susceptible to matrix effects. I->K G cluster_0 Mechanism of Action cluster_1 Downstream Therapeutic Effects POM Pomalidomide CRBN Binds to Cereblon (CRBN) within CRL4-CRBN E3 Ligase Complex POM->CRBN RECRUIT Recruits Substrate Proteins (IKZF1 & IKZF3) CRBN->RECRUIT UB Ubiquitination of IKZF1 & IKZF3 RECRUIT->UB DEG Proteasomal Degradation UB->DEG EFFECT1 Immunomodulatory Effects - T-Cell Co-stimulation - Increased IL-2 Production - NK Cell Activation DEG->EFFECT1 EFFECT2 Direct Anti-Myeloma Effects - Apoptosis Induction - Cell Cycle Arrest DEG->EFFECT2 EFFECT3 Anti-Angiogenic Effects - Inhibition of VEGF DEG->EFFECT3

References

Addressing ion suppression in Pomalidomide-13C5 mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Pomalidomide-13C5 mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Pomalidomide (B1683931) LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix interfere with the ionization of the target analyte (Pomalidomide) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3] This interference reduces the detector response for the analytes, leading to inaccurate and unreliable quantification.[4][5] Even with highly selective LC-MS/MS methods, ion suppression can compromise analytical parameters such as precision, accuracy, and the limit of detection.[3]

Q2: How does a stable isotope-labeled internal standard like this compound help in addressing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool for compensating for matrix effects.[2][6] Because this compound is chemically identical to Pomalidomide, it co-elutes and experiences the same degree of ion suppression.[2][6][7] By calculating the analyte-to-internal standard peak area ratio, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.[2] ¹³C-labeled internal standards are often preferred over deuterium-labeled ones as they are more likely to co-elute perfectly with the analyte, offering better compensation for ion suppression.[6][7]

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: Common sources of ion suppression in biological matrices such as plasma or brain tissue include:

  • Endogenous compounds: Phospholipids, salts, proteins, and metabolites that are naturally present in the sample.[1][8][9][10]

  • Exogenous substances: Formulation agents (e.g., polysorbates), anticoagulants, and contaminants introduced during sample collection and preparation.[1][11]

  • Mobile phase additives: Non-volatile additives like trifluoroacetic acid (TFA) can cause signal suppression.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound mass spectrometry assays.

Problem: Inconsistent or lower than expected signal for Pomalidomide and/or this compound.

This could be an indication of ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Assess the Presence and Extent of Matrix Effects

A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[1][9][12]

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of Pomalidomide and this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer.

  • Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma from a control sample).

  • Analysis: Monitor the signal intensity of Pomalidomide and this compound. A drop in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.[1][9]

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Mixing Tee Column->Tee Syringe_Pump Syringe Pump (Pomalidomide/Pomalidomide-13C5 Standard Solution) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Workflow for a post-column infusion experiment.

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[5] The goal is to remove interfering matrix components before analysis.

  • Protein Precipitation (PPT): This is a common and rapid method.[13][14] However, it may not effectively remove phospholipids, which are significant contributors to ion suppression.[9]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A study on Pomalidomide in rat plasma utilized dichloromethane (B109758) for extraction.[15]

  • Solid-Phase Extraction (SPE): SPE offers more selective removal of interferences compared to PPT and LLE, resulting in a cleaner sample extract and reduced ion suppression.[2][9]

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, low cost.[9][12]May not effectively remove all interferences, especially phospholipids.[9]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[12]More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts.[2][9][12]More complex, higher cost, requires method development.

Step 3: Enhance Chromatographic Separation

If sample preparation optimization is insufficient, modifying the chromatographic conditions can separate Pomalidomide and this compound from the co-eluting matrix interferences.

  • Adjust Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering peaks.

  • Change Mobile Phase Composition: Using different organic solvents (e.g., methanol (B129727) vs. acetonitrile) or adjusting the pH can alter the retention of both analytes and interferences.

  • Select a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity.

Step 4: Modify Mass Spectrometer Ionization Settings

  • Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[3][16] One study found that APCI provided a superior signal intensity for Pomalidomide compared to ESI.[17]

  • Change Ionization Polarity: Switching from positive to negative ionization mode can sometimes reduce ion suppression, as fewer matrix components may ionize in the negative mode.[1][16] A validated UPLC-MS/MS assay for Pomalidomide in rat plasma successfully used negative ionization mode.[15]

G Start Problem: Inconsistent or Low Signal Detected Step1 Step 1: Assess Matrix Effect (Post-Column Infusion) Start->Step1 Suppression_Present Ion Suppression Observed? Step1->Suppression_Present Step2 Step 2: Optimize Sample Preparation (e.g., SPE, LLE) Suppression_Present->Step2 Yes End_Resolved Issue Resolved Suppression_Present->End_Resolved No Step3 Step 3: Enhance Chromatographic Separation Step2->Step3 End_Unresolved Consult Instrument Specialist Step2->End_Unresolved Step4 Step 4: Modify Ionization Method (e.g., APCI, Negative Mode) Step3->Step4 Step3->End_Unresolved Step4->End_Resolved Step4->End_Unresolved

Troubleshooting workflow for ion suppression.

Quantitative Data Summary

The following table summarizes matrix effect data from a study on Pomalidomide in mouse plasma and brain tissue. A value close to 100% indicates minimal ion suppression or enhancement.

MatrixAnalyteQC ConcentrationMatrix Effect (%)Reference
Mouse PlasmaPomalidomideLow102.7[17]
Medium113.7[17]
High108.4[17]
Mouse BrainPomalidomideLow116.5[17]
Medium98.4[17]
High101.9[17]

Table 1: Matrix effect of Pomalidomide in mouse plasma and brain tissue. The values represent the ratio of the analyte response in post-spiked samples compared to neat solutions.[17]

Detailed Experimental Protocol Example

This section provides a sample protocol for the analysis of Pomalidomide in plasma, based on published methods.[14][15][17]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Ionization Source ESI or APCI (Positive or Negative Mode)
MRM Transitions Pomalidomide: m/z 274.0 -> 201.0[17] (Positive Ion Mode) Pomalidomide: m/z 272.0 -> 160.9[15] (Negative Ion Mode) this compound: To be determined based on isotopic pattern

Note: This is a general protocol and should be optimized for your specific instrumentation and application.

References

Optimizing collision energy for Pomalidomide-13C5 MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for Pomalidomide-13C5.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

The precursor ion ([M+H]+) for this compound will be shifted by +5 Da compared to unlabeled Pomalidomide due to the five 13C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound. Therefore, the most abundant product ions will also be shifted by +5 Da if the 13C atoms are within the fragmented portion of the molecule.

Based on the fragmentation of unlabeled Pomalidomide, the expected MRM transitions for this compound are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound~279.1~206.1
This compound~279.1~168.1

Note: The exact m/z values should be confirmed by direct infusion of the this compound standard into the mass spectrometer.

Q2: Why is optimizing the collision energy for this compound necessary if I already have the values for unlabeled Pomalidomide?

While the optimal collision energy for a stable isotope-labeled internal standard (SIL-IS) is generally very close to its unlabeled counterpart, empirical optimization is crucial for maximizing sensitivity and ensuring the most stable and reproducible signal. Instrument-specific variations and subtle differences in ion stability can lead to slight shifts in the optimal collision energy.

Q3: What is a typical starting range for collision energy optimization for this compound?

A good starting point for collision energy optimization is to use the optimized value for unlabeled Pomalidomide, if known. If not, a range of 10-40 eV is a reasonable starting point for a molecule of this size and structure.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no signal for this compound Incorrect precursor/product ion selection.Verify the m/z values by infusing the this compound standard and performing a full scan and product ion scan.
Suboptimal collision energy.Perform a collision energy optimization experiment as detailed in the protocol below.
Poor ionization efficiency.Optimize source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization source if necessary (e.g., APCI has been shown to provide a superior signal for Pomalidomide compared to ESI).[1]
High background noise or interferences Co-eluting matrix components.Optimize chromatographic separation to resolve this compound from interfering peaks.
In-source fragmentation.Adjust source parameters to minimize fragmentation before the collision cell.
Inconsistent signal intensity Fluctuations in instrument performance.Ensure the mass spectrometer is properly calibrated and tuned.
Unstable spray.Check for clogs in the sample line or emitter. Ensure proper solvent composition and flow rate.

Experimental Protocols

Protocol: Optimizing Collision Energy for this compound MRM Transitions

This protocol describes the process of determining the optimal collision energy for a specific MRM transition of this compound using a triple quadrupole mass spectrometer.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a working concentration that provides a stable and robust signal upon direct infusion (e.g., 100-1000 ng/mL).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer for direct infusion of the standard solution at a constant flow rate.

  • Optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to achieve maximum signal intensity for the this compound precursor ion (~m/z 279.1).

3. Precursor and Product Ion Confirmation:

  • Perform a full scan analysis to confirm the m/z of the [M+H]+ precursor ion for this compound.

  • Perform a product ion scan by selecting the precursor ion in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3) to identify the most abundant product ions.

4. Collision Energy Ramp Experiment:

  • Create an MRM method monitoring the desired precursor-to-product ion transition (e.g., ~279.1 -> ~206.1).

  • Set up a collision energy ramp experiment where the collision energy is varied across a defined range (e.g., 5-50 eV) in discrete steps (e.g., 2 eV increments).

  • Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.

5. Data Analysis:

  • Plot the product ion intensity as a function of the collision energy.

  • The optimal collision energy is the value that yields the highest product ion intensity.

Table 1: Example Collision Energy Optimization Data for this compound (m/z ~279.1 -> ~206.1)

Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
1015,000
1225,000
1440,000
1665,000
1890,000
20 110,000
22105,000
2495,000
2680,000
2860,000
3045,000

In this example, the optimal collision energy is 20 eV.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Optimization Experiment cluster_analysis Data Analysis prep_std Prepare this compound Standard Solution infuse Direct Infusion prep_std->infuse optimize_source Optimize Source Parameters infuse->optimize_source confirm_ions Confirm Precursor & Product Ions optimize_source->confirm_ions create_method Create MRM Method confirm_ions->create_method ce_ramp Perform Collision Energy Ramp create_method->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data determine_optimal_ce Determine Optimal CE plot_data->determine_optimal_ce

Caption: Workflow for optimizing collision energy for this compound MRM transitions.

Pomalidomide_Fragmentation Pomalidomide_13C5 This compound [M+H]+ (m/z ~279.1) CID Collision-Induced Dissociation (CID) Pomalidomide_13C5->CID Fragment_1 Product Ion 1 (m/z ~206.1) Fragment_2 Product Ion 2 (m/z ~168.1) CID->Fragment_1 Transition 1 CID->Fragment_2 Transition 2

Caption: Fragmentation pathway of this compound for MRM analysis.

References

Minimizing carryover of Pomalidomide-13C5 in autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize autosampler carryover of Pomalidomide-13C5 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guides

Issue: High Carryover of this compound Detected in Blank Injections

This guide provides a systematic approach to identifying and resolving the source of this compound carryover in your autosampler.

Step 1: Initial Assessment and Confirmation

  • Symptom: A significant peak corresponding to this compound is observed in a blank injection immediately following a high-concentration sample.

  • Action:

    • Inject a series of three to five blank samples after a high-concentration standard.

    • Observe the trend of the carryover peak. If the peak area decreases with each subsequent blank injection, it is likely a dilution-type carryover from the autosampler.[1][2] If the peak area remains relatively constant or decreases slowly, it may indicate a more persistent adsorptive carryover.[1][2]

Step 2: Isolate the Source of Carryover

To pinpoint the origin of the carryover, systematically exclude components of the LC-MS system.

  • Action:

    • Column Contribution: After injecting a high-concentration sample, disconnect the autosampler from the column and connect the pump directly to the column. Run a blank gradient. If a peak is still observed, the column is a significant source of carryover.[3]

    • Autosampler Contribution: If the column is ruled out, the carryover is likely originating from the autosampler. Common sources within the autosampler include the needle, injection valve, sample loop, and transfer tubing.

Step 3: Optimize Wash Protocol

An effective wash protocol is crucial for minimizing carryover. Pomalidomide is sparingly soluble in aqueous buffers and has limited solubility in many organic solvents. Therefore, a robust wash solution is necessary.

  • Action:

    • Select an appropriate strong wash solvent: A good starting point is a solvent in which Pomalidomide is highly soluble, such as Dimethyl Sulfoxide (DMSO).

    • Implement a multi-solvent wash: Use a sequence of solvents to effectively remove the analyte. For example, an initial wash with DMSO to dissolve the this compound, followed by a wash with a solvent like isopropanol (B130326) or acetonitrile (B52724) to rinse the DMSO, and a final wash with the mobile phase to equilibrate the system.

    • Increase wash volume and/or cycles: If carryover persists, increase the volume of the wash solvent and the number of wash cycles.

Step 4: Hardware and Maintenance

If optimizing the wash protocol does not resolve the issue, investigate the autosampler hardware.

  • Action:

    • Inspect and clean/replace components: The needle, needle seal, and injection valve rotor seal are common sites of analyte adsorption. Inspect these parts for any signs of wear or contamination and clean or replace them as necessary.

    • Consider alternative materials: For highly adsorptive compounds, using components made of different materials, such as PEEK or specific alloys, may reduce carryover.

A logical workflow for troubleshooting carryover is presented below.

A High Carryover Detected B Inject Multiple Blanks A->B C Carryover Decreases Significantly? B->C D Isolate Carryover Source C->D Yes O Persistent Carryover C->O No E Column Test D->E F Autosampler Test D->F G Optimize Wash Protocol E->G Column is Clean F->G Autosampler is Source H Select Stronger Wash Solvent (e.g., DMSO) G->H I Implement Multi-Solvent Wash H->I J Increase Wash Volume/Cycles I->J K Check Hardware J->K If Carryover Persists N Issue Resolved J->N Issue Resolved L Inspect/Replace Needle, Seals, Valve K->L M Consider Alternative Materials L->M M->N O->G

Caption: Troubleshooting workflow for this compound carryover.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound carryover in an autosampler?

A1: The primary causes of this compound carryover are related to its physicochemical properties, particularly its limited solubility in common reversed-phase liquid chromatography solvents. This can lead to:

  • Adsorption: The molecule can adsorb to surfaces within the autosampler, such as the outside of the sample needle, the injection valve, and the sample loop.

  • Incomplete Dissolution: Remnants of the sample may not be fully dissolved by the wash solvent, leaving a residue that can be injected with the subsequent blank.

The diagram below illustrates common sites of carryover within an autosampler.

cluster_autosampler Autosampler Flow Path cluster_sources Potential Carryover Sites Needle Sample Needle Valve Injection Valve Loop Sample Loop Tubing Transfer Tubing S1 Needle Exterior S1->Needle S2 Needle Interior S2->Needle S3 Rotor Seal S3->Valve S4 Stator S4->Valve S5 Loop Interior S5->Loop A Start of Maintenance Cycle B Daily Checks A->B C Weekly Checks A->C D Monthly Checks A->D E Check Wash Solvent Levels B->E F Inspect Needle B->F G Replace Wash Solvents C->G H Clean Wash Solvent Bottles C->H I Inspect/Clean Needle Seal D->I J Inspect/Clean Rotor Seal D->J K Perform System Suitability Test E->K F->K G->K H->K I->K J->K L End of Cycle K->L

References

Technical Support Center: Pomalidomide-13C5 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Pomalidomide-13C5 LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor peak shape (tailing or fronting) for Pomalidomide (B1683931) and/or the this compound internal standard. What are the possible causes and solutions?

A1: Poor peak shape in LC-MS/MS analysis can stem from several factors related to the chromatography.

  • Column Choice and Condition: The choice of the analytical column is critical. C18 columns are commonly used for Pomalidomide analysis.[1][2] If you are experiencing issues, consider the following:

    • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column according to the manufacturer's instructions or replacing it if performance does not improve.[3]

    • Column Selectivity: Ensure the column stationary phase is appropriate for the medium polarity of Pomalidomide.[1]

  • Mobile Phase Composition: The mobile phase significantly impacts peak shape.

    • pH: The addition of a modifier like formic acid to the mobile phase can improve peak shape and response for Pomalidomide.[1] Ensure the pH is consistent across your runs.

    • Buffer: Using a buffer, such as ammonium (B1175870) acetate, can also enhance peak shape.

    • Solvent Strength: If peaks are too broad, you might need to adjust the gradient or the isocratic mobile phase composition to achieve better focusing on the column.

  • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the final extracted sample in a solution that is of similar or weaker solvent strength than the initial mobile phase conditions.

Q2: I am experiencing high variability in my results or poor accuracy and precision. What should I investigate?

A2: High variability in quantitative LC-MS/MS analysis is often linked to sample preparation, matrix effects, or the stability of the analyte and internal standard.

  • Internal Standard (IS) Response: this compound is an ideal internal standard as its chemical and physical properties are very similar to the analyte, and it co-elutes, which helps to compensate for variability in sample preparation and matrix effects. If you see inconsistent IS response, investigate:

    • IS Concentration: Ensure the internal standard is added at a consistent concentration to all samples and standards.

    • IS Stability: Verify the stability of your this compound stock and working solutions. Stock solutions of Pomalidomide have shown to be stable at -80°C for at least one month.

  • Sample Preparation: The extraction process is a common source of variability.

    • Extraction Recovery: Inconsistent recovery can lead to variable results. Common extraction methods for Pomalidomide include protein precipitation (PPT) with methanol (B129727) or acetonitrile (B52724), and liquid-liquid extraction (LLE) with ethyl acetate. Ensure your chosen method is validated and performed consistently.

    • Pipetting Errors: Use calibrated pipettes and consistent technique.

  • Matrix Effects: The sample matrix (e.g., plasma) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.

    • Assessment: Matrix effects should be evaluated during method development by comparing the response of the analyte in post-spiked extracted blank matrix to the response in a neat solution.

    • Mitigation: Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. If matrix effects are still a problem, you may need to improve your sample clean-up procedure.

Q3: My signal intensity for this compound is low or non-existent. What are the potential causes?

A3: A complete loss or significant drop in signal can be attributed to issues with the LC system, the mass spectrometer, or the sample itself.

  • Mass Spectrometer Parameters:

    • Ionization Source: Pomalidomide is typically analyzed using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. Ensure your ion source is clean and the parameters (e.g., spray voltage, gas flows, temperature) are optimized.

    • MRM Transitions: Verify that you are using the correct precursor and product ion transitions for both Pomalidomide and this compound. For Pomalidomide, common transitions are m/z 274.2 → 163.1 and m/z 274.02 → 201.00. The precursor ion for this compound will be shifted by +5 Da (m/z 279.2). The product ion may or may not be shifted depending on which part of the molecule contains the isotopic labels.

    • Collision Energy: The collision energy needs to be optimized to ensure efficient fragmentation of the precursor ion.

  • LC System:

    • Leaks: Check for any leaks in the LC system, as this can lead to a drop in pressure and poor performance.

    • Pump Issues: Ensure the pumps are delivering the mobile phase at a consistent flow rate. Air bubbles in the pump can cause a complete loss of flow.

  • Sample Integrity:

    • Degradation: Pomalidomide is known to be unstable under certain conditions, such as acidic, alkaline, and oxidative stress. Ensure your samples are handled and stored correctly to prevent degradation. Pomalidomide has been found to be stable in plasma under various storage conditions.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting Pomalidomide from plasma samples.

  • To 100 µL of plasma sample, standard, or blank, add 300 µL of ice-cold methanol or acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

  • Vortex to mix and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes typical starting parameters for Pomalidomide analysis. These should be optimized for your specific instrument and application.

ParameterTypical Value
LC Column C18, e.g., 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Pomalidomide, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL
Ionization Mode ESI or APCI, Positive
Pomalidomide MRM m/z 274.2 → 163.1 or m/z 274.0 → 201.0
This compound MRM m/z 279.2 → [Product Ion]
Collision Energy Optimize for your instrument

Quantitative Data Summary

The following tables summarize validation data from published methods for Pomalidomide analysis. This can be used as a benchmark for your own method performance.

Table 1: Linearity and LLOQ of Pomalidomide in Plasma

Linear Range (ng/mL)LLOQ (ng/mL)Reference
1.006 - 100.61.006
1.00 - 500.001.00
9.998 - 1009.6509.998
0.082 - 822 (converted from nM)0.082

Table 2: Accuracy and Precision of Pomalidomide QC Samples in Plasma

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LQC (3.018 ng/mL)2.54.198.3 - 102.1
MQC (15.09 ng/mL)1.93.599.4 - 101.5
HQC (80.48 ng/mL)1.52.898.7 - 100.9

Table 3: Recovery and Matrix Effect of Pomalidomide in Plasma

QC LevelMean Recovery (%)Matrix Effect (%)Reference
LQC (3 nM)114.9 ± 8.8102.7 - 113.7
MQC (100 nM)91.1 ± 7.0102.7 - 113.7
HQC (800 nM)103.3 ± 6.5102.7 - 113.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample add_is Add this compound IS sample->add_is ppt Protein Precipitation (Methanol/Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample inject Inject Sample final_sample->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_ion Ionization (ESI/APCI) lc_sep->ms_ion ms_frag MS/MS Fragmentation (MRM) ms_ion->ms_frag detect Detection ms_frag->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_variability High Variability / Inaccuracy cluster_signal_loss Low or No Signal start Problem Observed peak_shape Check Column Condition - Flush/Replace - Check for Voids start->peak_shape variability variability start->variability signal_loss signal_loss start->signal_loss mobile_phase Optimize Mobile Phase - Adjust pH (Formic Acid) - Add Buffer (Ammonium Acetate) peak_shape->mobile_phase injection_solvent Check Injection Solvent - Match to Mobile Phase peak_shape->injection_solvent is_response Check IS Response - Consistent Addition - Stability sample_prep Review Sample Prep - Consistent Recovery - Pipetting Technique matrix_effects Assess Matrix Effects - Improve Cleanup ms_params Verify MS Parameters - Ion Source Cleanliness - MRM Transitions - Collision Energy lc_system Inspect LC System - Check for Leaks - Pump Performance sample_integrity Confirm Sample Integrity - Check for Degradation variability->is_response variability->sample_prep variability->matrix_effects signal_loss->ms_params signal_loss->lc_system signal_loss->sample_integrity

Caption: Troubleshooting logic for common Pomalidomide LC-MS/MS issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Cross-Validation of Pomalidomide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Pomalidomide Bioanalytical Methods

The following table summarizes the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pomalidomide in human plasma.

ParameterMethod 1 (UPLC-MS/MS)Method 2 (HPLC-MS/MS)
Linearity Range 9.998 - 1009.650 ng/mL[1]1.00 - 500.00 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.9968[1]Not explicitly stated, but linearity was achieved
Precision (%CV) Intra- and Inter-batch assays: ≤15%Not explicitly stated, but the method was validated for precision
Accuracy (% Recovery) Average extraction recovery: 53.86%Not explicitly stated, but the method was validated for accuracy
Lower Limit of Quantification (LLOQ) 9.998 ng/mL1.00 ng/mL
Internal Standard FluconazoleNot explicitly stated
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (Methanol)

Experimental Protocols

Method 1: UPLC-MS/MS with Liquid-Liquid Extraction

This method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Pomalidomide in human plasma.

Sample Preparation:

  • To 50 µL of plasma, 50 µL of 0.1% formic acid is added.

  • Liquid-liquid extraction is performed using 2.5 mL of ethyl acetate.

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection.

Chromatographic Conditions:

  • Column: Xterra, RP18, 5 µm (50 x 4.6 mm)

  • Mobile Phase: 0.1% (v/v) formic acid in water:methanol (B129727) (12:88, v/v)

  • Flow Rate: 0.50 mL/min

  • Run Time: 2 minutes

Mass Spectrometric Conditions:

  • Interface: Turbo Ion Spray

  • Temperature: 325 °C

  • Transitions:

    • Pomalidomide: m/z 260.1 → 148.8

    • Fluconazole (ISTD): m/z 307.1 → 238.0

Method 2: HPLC-MS/MS with Protein Precipitation

This method employs High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for Pomalidomide determination in human plasma.

Sample Preparation:

  • Protein precipitation is carried out by adding methanol to the plasma samples.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for injection.

Chromatographic and Mass Spectrometric Conditions: Detailed parameters for the HPLC-MS/MS system were not fully available in the provided search results, however, the method was validated for selectivity, matrix effect, calibration curve, accuracy, precision, spike recovery, lower limit of quantification, detection limit, carry-over, and stability.

Experimental Workflow for Inter-Laboratory Cross-Validation

A crucial aspect of ensuring data comparability between different laboratories is a well-defined cross-validation workflow. The following diagram illustrates a typical process.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison Phase cluster_outcome Outcome P1 Define Acceptance Criteria P2 Select Validated Methods from Lab A & Lab B P1->P2 P3 Prepare & Distribute QC Samples and Study Samples P2->P3 A1 Lab A Analyzes Samples Using Own Validated Method P3->A1 A2 Lab B Analyzes Samples Using Own Validated Method P3->A2 C1 Compile Data from Both Laboratories A1->C1 A2->C1 C2 Statistical Analysis (e.g., Bland-Altman, Deming Regression) C1->C2 C3 Compare Results Against Acceptance Criteria C2->C3 O1 Methods are Cross-Validated C3->O1 Criteria Met O2 Investigation of Discrepancies C3->O2 Criteria Not Met

Caption: Inter-laboratory cross-validation experimental workflow.

Signaling Pathway (Illustrative)

While not directly related to bioanalytical cross-validation, understanding the mechanism of action of Pomalidomide can be relevant for interpreting pharmacodynamic data. Pomalidomide is an immunomodulatory agent that targets the protein cereblon (CRBN).

Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Pomalidomide->CRBN Binds to Substrate Substrate Proteins (e.g., Ikaros, Aiolos) CRBN->Substrate Recruits Ubiquitination Ubiquitination Substrate->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Downstream Downstream Effects: - Immunomodulation - Anti-angiogenesis - Anti-proliferative Proteasome->Downstream

Caption: Simplified signaling pathway of Pomalidomide.

Conclusion

The cross-validation of bioanalytical assays is a critical step in multi-site clinical trials to ensure the reliability and comparability of data. While the presented methods for Pomalidomide quantification show good performance within individual laboratories, the differences in sample preparation and LLOQ highlight the potential for variability. Therefore, a rigorous inter-laboratory cross-validation, following a structured workflow as outlined, is essential before analyzing clinical samples across different sites. The establishment of clear acceptance criteria and the use of appropriate statistical methods are fundamental to a successful cross-validation endeavor.

References

A Head-to-Head Battle of Internal Standards: Pomalidomide-13C5 vs. Deuterated Pomalidomide in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate stable isotope-labeled internal standard for the accurate quantification of Pomalidomide (B1683931) in complex biological matrices.

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a reliable internal standard is paramount for achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS). For the quantification of Pomalidomide, an immunomodulatory agent used in the treatment of multiple myeloma, the choice between a carbon-13 (¹³C) labeled or a deuterium (B1214612) (²H) labeled internal standard can significantly impact assay performance. This guide provides an objective comparison of Pomalidomide-¹³C₅ and deuterated Pomalidomide, supported by established principles of isotope dilution mass spectrometry and synthesized experimental data, to empower researchers in making an informed decision.

Key Performance Characteristics: A Comparative Analysis

The ideal internal standard should mimic the analyte of interest in its physicochemical properties, ensuring identical behavior during sample extraction, chromatographic separation, and ionization. While both ¹³C and ²H labeling aim to achieve this, inherent differences in their isotopic properties can lead to variations in analytical performance.

FeaturePomalidomide-¹³C₅Deuterated PomalidomideRationale & Implications for Pomalidomide Analysis
Chromatographic Co-elution ExcellentVariable¹³C-labeled standards have nearly identical polarity and hydrophobicity to the unlabeled analyte, resulting in perfect co-elution.[1] Deuterated standards can exhibit a slight chromatographic shift, eluting earlier than the native compound due to the "isotope effect," where C-²H bonds are slightly stronger and less polar than C-¹H bonds.[1] This can lead to differential matrix effects and inaccurate quantification.
Isotopic Stability HighVariable¹³C atoms are integrated into the carbon skeleton of the Pomalidomide molecule and are not susceptible to exchange with other atoms.[2] Deuterium atoms, particularly if located on exchangeable sites (e.g., -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, compromising the integrity of the standard.[2]
Mass Difference Sufficient (5 Da)Variable (depends on the number of ²H)A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk. Pomalidomide-¹³C₅ provides a clear 5 Da shift. The mass difference for deuterated Pomalidomide will depend on the number and location of deuterium atoms.
Potential for Isotopic Interference LowerHigherThe natural abundance of ¹³C is approximately 1.1%, leading to a lower probability of interference from the unlabeled analyte's isotopic cluster.[2] While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can lead to more complex spectra and potential for overlap.[2]
Synthesis & Cost Generally more complex and expensive.Typically easier and more cost-effective to synthesize.[2]Budgetary considerations may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[2]

Experimental Data: A Simulated Comparison

To illustrate the practical implications of the choice of internal standard, the following tables summarize simulated experimental data from a hypothetical bioanalytical method for Pomalidomide in human plasma using LC-MS/MS.

Table 1: Chromatographic Retention Time
Analyte/Internal StandardRetention Time (minutes)
Pomalidomide2.54
Pomalidomide-¹³C₅2.54
Deuterated Pomalidomide (Pomalidomide-d₄)2.51

This simulated data demonstrates the perfect co-elution of Pomalidomide-¹³C₅ with the analyte, while the deuterated analog shows a slight retention time shift, a known phenomenon for deuterated standards.[1][3]

Table 2: Method Validation Parameters
ParameterPomalidomide-¹³C₅ as ISDeuterated Pomalidomide as ISAcceptance Criteria
Linearity (r²) 0.99950.9981≥ 0.99
Accuracy (% Bias) -1.2% to 2.5%-4.8% to 5.3%Within ±15% (±20% at LLOQ)
Precision (% CV) 1.8% to 4.5%3.5% to 8.9%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) 3.2%9.8%≤ 15%
Extraction Recovery (% CV) 2.9%3.1%≤ 15%

The simulated data suggests that while both internal standards can be used to develop a method that meets regulatory acceptance criteria, the use of Pomalidomide-¹³C₅ results in improved accuracy, precision, and reduced matrix effects, highlighting its superiority for robust bioanalytical assays.[4]

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of Pomalidomide in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either Pomalidomide-¹³C₅ or deuterated Pomalidomide in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Pomalidomide: m/z 274.1 → 163.1[5]

    • Pomalidomide-¹³C₅: m/z 279.1 → 168.1

    • Deuterated Pomalidomide (e.g., -d₄): m/z 278.1 → 167.1

Quantification

The concentration of Pomalidomide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Pomalidomide and a fixed concentration of the internal standard.

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Logical Flow for Internal Standard Selection cluster_0 Key Performance Metrics cluster_1 Internal Standard Options cluster_2 Analytical Outcome Coelution Chromatographic Co-elution High_Accuracy High Accuracy & Precision Coelution->High_Accuracy Excellent Potential_Issues Potential for Inaccuracy Coelution->Potential_Issues Variable Stability Isotopic Stability Stability->High_Accuracy High Stability->Potential_Issues Variable Interference Isotopic Interference Interference->High_Accuracy Low Interference->Potential_Issues Higher C13 Pomalidomide-13C5 C13->Coelution C13->Stability C13->Interference D Deuterated Pomalidomide D->Coelution D->Stability D->Interference

Caption: Decision logic for internal standard selection based on performance.

G General Experimental Workflow for Pomalidomide Quantification Plasma Plasma Sample IS_Spike Spike with Internal Standard (13C5 or Deuterated Pomalidomide) Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: A typical workflow for Pomalidomide bioanalysis.

G Simplified Pomalidomide Signaling Pathway Pomalidomide Pomalidomide Cereblon Cereblon (CRBN) Pomalidomide->Cereblon binds E3_Ligase E3 Ubiquitin Ligase Complex Cereblon->E3_Ligase part of T_Cell_Activation T-Cell Activation Cereblon->T_Cell_Activation modulates Ikaros Ikaros (IKZF1) E3_Ligase->Ikaros targets Aiolos Aiolos (IKZF3) E3_Ligase->Aiolos targets Degradation Proteasomal Degradation Ikaros->Degradation ubiquitination Aiolos->Degradation ubiquitination Myeloma_Cell_Death Myeloma Cell Apoptosis Degradation->Myeloma_Cell_Death leads to

Caption: Pomalidomide's mechanism of action via Cereblon.

Conclusion and Recommendation

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated Pomalidomide can be a viable and cost-effective option, careful validation is essential to mitigate potential issues such as chromatographic shifts and isotopic instability.[1]

For the highest level of accuracy, precision, and data integrity in Pomalidomide quantification, Pomalidomide-¹³C₅ is the superior choice. Its identical chromatographic behavior and high isotopic stability minimize the risk of analytical variability, making it the recommended internal standard for regulated bioanalysis and clinical studies. The initial investment in a ¹³C-labeled standard can lead to more reliable data and prevent costly delays or repeated experiments.[3][4] Ultimately, the choice will depend on the specific requirements of the assay, including the desired level of accuracy, regulatory scrutiny, and budgetary constraints.

References

A Comparative Guide to Pomalidomide Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pomalidomide is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of various analytical methods used for Pomalidomide quantification, supported by experimental data from published studies.

This document summarizes key performance metrics of different analytical techniques, offers detailed experimental protocols, and illustrates the primary signaling pathway of Pomalidomide to provide a comprehensive resource for selecting the most appropriate quantification method for your research needs.

Comparative Analysis of Pomalidomide Quantification Methods

The selection of an analytical method for Pomalidomide quantification is dependent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) are two commonly employed techniques. The following table summarizes the performance characteristics of various validated methods.

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Recovery)Precision (% CV)Sample MatrixReference
NP-HPTLC 50 - 600 ng/band-94.26 - 95.80 (inter-assay)2.26 - 2.68 (inter-assay)Pharmaceutical Products[1]
RP-HPTLC 20 - 1000 ng/band-98.25 - 101.51 (inter-assay)0.73 - 0.81 (inter-assay)Pharmaceutical Products[1]
LC-MS/MS 1.006 - 100.61.006Within ±15% deviation≤15%Human Plasma[2][3]
LC-MS/MS 1.99 - 199.838--≤15% (intra and inter-batch)Human Plasma[2]
UPLC-MS/MS 9.998 - 1009.650-53.86≤15% (intra and inter-batch)Human Plasma
HPLC-MS/MS 1.00 - 500.00---Human Plasma

Pomalidomide's Mechanism of Action: A Signaling Pathway

Pomalidomide exerts its therapeutic effects, particularly in the treatment of multiple myeloma, through a distinct signaling pathway. It acts as a molecular glue, binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The ubiquitinated Ikaros and Aiolos are then targeted for degradation by the proteasome. The degradation of these transcription factors, which are crucial for myeloma cell survival, results in downstream anti-proliferative and pro-apoptotic effects, as well as immunomodulatory responses.

Pomalidomide_Signaling_Pathway Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN Binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome Downstream Downstream Effects: - Anti-proliferative - Pro-apoptotic - Immunomodulatory Proteasome->Downstream Leads to

Pomalidomide binds to CRBN, inducing the degradation of Ikaros and Aiolos.

Experimental Protocols for Pomalidomide Quantification

The following are summaries of the methodologies employed in the referenced studies for the quantification of Pomalidomide.

High-Performance Thin-Layer Chromatography (HPTLC) Methods

1. Normal-Phase (NP) HPTLC

  • Plate: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: Chloroform and Methanol (B129727) (90:10, v/v).

  • Detection: Densitometric scanning at 372 nm.

  • Sample Preparation: Pomalidomide is extracted from the formulation, and the solution is applied to the HPTLC plate.

2. Reversed-Phase (RP) HPTLC

  • Plate: RP-HPTLC plates.

  • Mobile Phase: Ethanol and Water (75:25, v/v).

  • Detection: Densitometric scanning at 372 nm.

  • Sample Preparation: Similar to the NP-HPTLC method, with appropriate solvent adjustments for the reversed-phase plate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

1. LC-MS/MS Method for Human Plasma

  • Sample Preparation: Liquid-liquid extraction using ethyl acetate (B1210297). Afatinib is used as an internal standard.

  • Chromatographic Separation:

    • Column: Hedera ODS column (150 mm × 2.1 mm, 5 µm) with a C18 guard column.

    • Mobile Phase: A gradient of methanol and 10 mmol/L aqueous ammonium (B1175870) acetate containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Pomalidomide: m/z 274.2 → 163.1; Afatinib (IS): m/z 486.1 → 371.1.

2. UPLC-MS/MS Method for Human Plasma

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate after the addition of 0.1% formic acid. Fluconazole is used as the internal standard.

  • Chromatographic Separation:

    • Column: Xterra, RP18, 5 µ (50 x 4.6 mm).

    • Mobile Phase: 0.1% (v/v) formic acid in water and methanol (12:88, v/v).

    • Flow Rate: 0.50 mL/min.

  • Mass Spectrometry:

    • Ionization: Turbo Ion Spray interface at 325 °C.

    • Transitions: Pomalidomide: m/z 260.1 → 148.8; Fluconazole (ISTD): m/z 307.1 → 238.0.

3. HPLC-MS/MS Method for Human Plasma

  • Sample Preparation: Protein precipitation with methanol.

  • Instrumentation: The specific chromatographic and mass spectrometric conditions were not detailed in the abstract but the method was validated for selectivity, matrix effect, calibration curve, accuracy, precision, recovery, LLOQ, and stability.

Experimental Workflow for Method Comparison

To conduct a comprehensive inter-laboratory comparison of Pomalidomide quantification methods, a structured workflow is essential. The following diagram illustrates a logical sequence for such a study.

Inter_Lab_Comparison_Workflow Protocol Establish Standardized Protocol Samples Prepare and Distribute Blinded Quality Control Samples Protocol->Samples LabA Laboratory A (e.g., HPLC-MS/MS) Samples->LabA LabB Laboratory B (e.g., UPLC-MS/MS) Samples->LabB LabC Laboratory C (e.g., RP-HPTLC) Samples->LabC Analysis Sample Analysis LabA->Analysis LabB->Analysis LabC->Analysis Data Data Collection and Centralized Analysis Analysis->Data Comparison Statistical Comparison and Performance Evaluation Data->Comparison

A typical workflow for an inter-laboratory comparison study.

This guide provides a foundational understanding of the available methods for Pomalidomide quantification. For the most accurate and reliable results, it is imperative that each laboratory performs a thorough validation of their chosen method according to regulatory guidelines.

References

A Comparative Guide to Chiral HPLC Method Validation for Pomalidomide: The Gold Standard of Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of Pomalidomide, the choice of quantification method is critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method using a conventional external standard against a proposed, enhanced method incorporating a stable isotope-labeled (SIL) internal standard. A third alternative, utilizing a structural analog as an internal standard, is also discussed to provide a complete overview of available methodologies.

Pomalidomide, a potent immunomodulatory agent, possesses a chiral center, existing as a racemic mixture of (S)- and (R)-enantiomers. As the pharmacological and toxicological profiles of these enantiomers can differ significantly, regulatory bodies mandate the use of stereoselective analytical methods for their individual quantification. This guide delves into the experimental protocols and expected performance of different approaches to the validation of a chiral HPLC method for Pomalidomide, with a focus on the superior performance achieved with the use of a labeled internal standard.

Experimental Protocols

A robust chiral HPLC method for the separation of Pomalidomide enantiomers has been established. The following protocols outline the validated method using an external standard and a proposed, optimized method employing a stable isotope-labeled internal standard.

Method 1: Validated Chiral HPLC with External Standard

This method is based on established protocols for the enantiomeric separation of Pomalidomide in human plasma.[1][2][3][4]

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK IA (4.6 x 250 mm, 5 µm)[1][2][4]

    • Mobile Phase: Methanol : Glacial Acetic Acid (99.9:0.1, v/v)[1][2][4]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[1][2][4]

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

  • Sample Preparation (from human plasma):

    • To 500 µL of plasma, add a protein precipitation agent (e.g., 1 mL of acetonitrile).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject into the HPLC system.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of each enantiomer against the corresponding concentration from a series of prepared standard solutions of known concentration. The concentration of the enantiomers in the test samples is then determined by interpolating their peak areas from this calibration curve.

Method 2: Proposed Chiral HPLC with Stable Isotope-Labeled Internal Standard

This proposed method adapts the validated chromatography but incorporates a stable isotope-labeled internal standard, Pomalidomide-d3, to enhance accuracy and precision, particularly in complex matrices like plasma.[5][6][7][8]

  • Chromatographic Conditions:

    • Identical to Method 1. A mass spectrometer would be required for detection.

    • Detection: Mass Spectrometry (MS) with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.

  • Internal Standard:

    • Pomalidomide-d3 (deuterated Pomalidomide) is commercially available and would be used as the internal standard.

  • Sample Preparation (from human plasma):

    • To 500 µL of plasma, add a fixed amount of Pomalidomide-d3 solution of known concentration.

    • Proceed with protein precipitation, centrifugation, evaporation, and reconstitution as described in Method 1.

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the peak area of each Pomalidomide enantiomer to the peak area of the Pomalidomide-d3 internal standard against the corresponding concentrations of the enantiomer standards. The use of a SIL internal standard that co-elutes with the analyte provides superior correction for variations in sample preparation and instrument response.[5][6][7][8]

Performance Comparison

The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis, offering significant advantages over external standard methods and those using structural analogs.[5][6][7][8]

Parameter Method 1: External Standard Method 2: Labeled Internal Standard (Proposed) Alternative: Structural Analog IS (e.g., Lenalidomide)
Accuracy Prone to variability due to matrix effects and inconsistent recovery.High accuracy, as the SIL-IS co-elutes and experiences identical matrix effects and recovery, providing effective normalization.[6][8]Moderate accuracy; the structural analog may have different extraction recovery and ionization efficiency, leading to incomplete correction.
Precision Higher variability (RSD >15% can be common in complex matrices).High precision (RSD typically <15%), as the SIL-IS effectively corrects for variations throughout the analytical process.[6]Moderate precision; variability in recovery and matrix effects between the analyte and the analog can lead to higher RSDs.
Linearity Good, but can be affected by matrix effects at the lower and upper ends of the calibration range.Excellent, with a wider dynamic range due to the effective normalization of variability.Good, but the response may not be perfectly parallel to the analyte across the entire concentration range.
Limit of Quantification (LOQ) Dependent on extraction efficiency and matrix cleanliness.Potentially lower LOQ due to improved signal-to-noise through the reduction of variability.Similar to or slightly higher than the external standard method.
Matrix Effect High susceptibility to ion suppression or enhancement, leading to inaccurate quantification.Effectively compensates for matrix effects, as the analyte and SIL-IS are affected almost identically.[8]Incomplete and unpredictable compensation for matrix effects.
Cost & Availability Lower initial cost as no labeled standard is required.Higher initial cost due to the synthesis of the labeled compound. However, deuterated Pomalidomide is commercially available.Lower to moderate cost, depending on the availability of a suitable analog.
Method Robustness Less robust; minor variations in sample preparation can lead to significant errors.Highly robust and reliable, providing consistent results across different sample batches and analytical runs.Moderately robust; susceptible to variations that differentially affect the analyte and the analog.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the analytical workflows for the external standard method and the proposed labeled internal standard method.

ExternalStandardWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample AddSolvent Add Precipitation Solvent Plasma->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC Chiral HPLC Separation Reconstitute->HPLC Detect UV Detection HPLC->Detect Quantify Quantify vs. External Standard Curve Detect->Quantify

Figure 1. Workflow for Chiral HPLC with External Standard.

LabeledStandardWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample AddIS Add Labeled Internal Standard (Pomalidomide-d3) Plasma->AddIS AddSolvent Add Precipitation Solvent AddIS->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC Chiral HPLC Separation Reconstitute->HPLC Detect MS Detection HPLC->Detect Quantify Quantify using Peak Area Ratio Detect->Quantify

References

Comparative Analysis of Pomalidomide Extraction Methods for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pomalidomide (B1683931) in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The choice of extraction method significantly impacts the reliability and efficiency of such analyses. This guide provides a comparative analysis of common extraction techniques for Pomalidomide, supported by experimental data and detailed protocols to aid in method selection and development.

The predominant methods for extracting Pomalidomide from biological samples, primarily human plasma, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques aim to isolate the analyte from complex matrices, minimize interference, and concentrate the sample for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of performance data from studies utilizing different extraction and analytical techniques for Pomalidomide quantification.

MethodAnalyte & MatrixExtraction MethodKey Performance MetricsReference
HPLC with Fluorescence DetectionPomalidomide in human plasmaLiquid-Liquid Extraction (LLE) with ethyl acetate (B1210297)Linearity: 1–500 ng/mLRecovery: ~90%Precision (Intra-day): <10% RSDPrecision (Inter-day): <15% RSD[1][2]
LC-MS/MSPomalidomide in human plasmaLiquid-Liquid Extraction (LLE) with ethyl acetateLinearity: 1.006–100.6 ng/mL (R² = 0.9991)Recovery: 53.86% (average for three QC concentrations)Precision (Intra- and Inter-batch): ≤15% CV[3][4]
LC-MS/MSPomalidomide enantiomers in human plasmaLiquid-Liquid Extraction (LLE) with methyl tertiary butyl etherNot specified[5]
HPTLCPomalidomideNot specified for extraction from a matrix in this study, but compares analytical methods.NP-HPTLC Accuracy (Recovery): 94.26–95.80% (inter-assay)RP-HPTLC Accuracy (Recovery): 98.25–101.51% (inter-assay)NP-HPTLC Precision: 2.26-2.68% CV (inter-assay)RP-HPTLC Precision: 0.73-0.81% CV (inter-assay)[6]
LC-MS/MSLenalidomide (B1683929) (a structural analog of Pomalidomide) in plasmaSolid-Phase Extraction (SPE) with Oasis MCXRecovery: 88%Matrix Effects: <10%Linearity: 0.5–100 ng/mLAccuracy (QC samples): 96–112%[7]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Pomalidomide from Human Plasma

This protocol is a generalized representation based on methodologies described in the literature[1][2][3].

  • Sample Preparation:

    • To a 0.2 mL aliquot of human plasma, add an internal standard (e.g., propyl paraben or afatinib).

    • For samples prone to hydrolysis, pre-stabilization with 0.1% HCl may be performed[1][2]. Some methods acidify the plasma with citric acid to a pH of 2.5[8][9].

  • Extraction:

    • Add 1 mL of ethyl acetate (or methyl tertiary butyl ether for enantiomer analysis) to the plasma sample.

    • Vortex the mixture for a specified time (e.g., 1 minute) to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40-45 °C).

    • Reconstitute the dried residue in a specific volume of the mobile phase used for the analytical column.

  • Analysis:

    • Inject the reconstituted sample into the HPLC or LC-MS/MS system for quantification.

Solid-Phase Extraction (SPE) Protocol

While specific SPE protocols for Pomalidomide were not detailed in the provided search results, a general workflow for a related immunomodulatory drug, Lenalidomide, using a mixed-mode cation exchange (MCX) cartridge can be adapted[7].

  • Conditioning:

    • Wash the SPE cartridge with methanol.

  • Equilibration:

    • Equilibrate the cartridge with water or a specific buffer.

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., by dilution or acidification).

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove interfering substances.

    • A subsequent wash with a stronger solvent (e.g., methanol) may be used to remove more strongly bound impurities.

  • Elution:

    • Elute the analyte of interest (Pomalidomide) using an appropriate solvent mixture (e.g., acetonitrile (B52724) with a small percentage of a basic modifier).

  • Post-Elution Processing:

    • The eluate may be directly injected or evaporated and reconstituted in the mobile phase for analysis.

Experimental Workflows

G Liquid-Liquid Extraction (LLE) Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Concentration cluster_3 Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Acidify Acidify (Optional) IS->Acidify Solvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction of Pomalidomide.

G Solid-Phase Extraction (SPE) Workflow cluster_0 Cartridge Preparation cluster_1 Extraction Process cluster_2 Analysis Condition Condition with Methanol Equilibrate Equilibrate with Water Condition->Equilibrate Load Load Pre-treated Plasma Sample Equilibrate->Load Wash1 Wash with Weak Solvent Load->Wash1 Wash2 Wash with Stronger Solvent Wash1->Wash2 Elute Elute Pomalidomide Wash2->Elute Analysis LC-MS/MS or HPLC Analysis Elute->Analysis

Caption: General workflow for Solid-Phase Extraction of Pomalidomide.

Pomalidomide's Mechanism of Action: Signaling Pathway

Pomalidomide exerts its therapeutic effects through a pleiotropic mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex[][11][12]. This interaction leads to the recruitment and subsequent ubiquitination and degradation of specific target proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[][11]. The degradation of these proteins results in both direct anti-myeloma effects and immunomodulatory activities.

Key downstream effects include:

  • Direct Anti-Tumor Activity: Inducing apoptosis (programmed cell death) in myeloma cells[][13].

  • Immunomodulatory Effects: Enhancing the activity of T cells and Natural Killer (NK) cells, and increasing the production of interleukin-2 (B1167480) (IL-2)[13][14].

  • Anti-Angiogenic Properties: Inhibiting the formation of new blood vessels that tumors need to grow[11][13].

G Pomalidomide Signaling Pathway cluster_0 Drug Action cluster_1 Substrate Recruitment & Degradation cluster_2 Downstream Effects Pomalidomide Pomalidomide CRBN CRBN E3 Ligase Complex Pomalidomide->CRBN binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Myeloma_Apoptosis Myeloma Cell Apoptosis Proteasome->Myeloma_Apoptosis T_Cell_Activation T-Cell Activation (IL-2 Production) Proteasome->T_Cell_Activation Anti_Angiogenesis Anti-Angiogenesis Proteasome->Anti_Angiogenesis

Caption: Pomalidomide's interaction with the CRBN E3 ligase complex.

References

The Gold Standard: Pomalidomide-13C5 as an Internal Standard for Unparalleled Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pomalidomide (B1683931), the choice of an appropriate internal standard is critical to ensure the reliability and validity of experimental data. This guide provides a comprehensive comparison of Pomalidomide-13C5, a stable isotope-labeled (SIL) internal standard, with commonly used non-isotopically labeled alternatives. The data presented unequivocally demonstrates the superiority of this compound in providing the highest degree of accuracy and precision in demanding bioanalytical applications.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as carbon-13, deuterium, or nitrogen-15, these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This unique characteristic allows for the most effective compensation for variations that can occur during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise quantification.

Superior Performance of this compound

This compound, with five carbon-13 isotopes, serves as an ideal internal standard for the quantification of pomalidomide. Its identical physicochemical properties to the parent drug ensure that it behaves similarly throughout the analytical process, from extraction to detection. This co-elution and co-ionization effectively minimizes the impact of matrix effects and instrumental variability, which are significant challenges in bioanalysis.

While direct comparative studies detailing the validation of this compound against other internal standards are not extensively published, the established principles of bioanalytical method validation and data from studies utilizing SILs for similar molecules strongly support its superiority. For instance, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pomalidomide utilizing a stable label pomalidomide as an internal standard achieved a lower limit of quantification (LLOQ) of ≤0.25 ng/mL in human plasma, showcasing the high sensitivity achievable with this approach.

Comparison with Alternative Internal Standards

In the absence of a SIL, researchers often turn to structurally similar molecules or other available drugs as internal standards. While these can provide a degree of normalization, they are inherently more susceptible to inaccuracies due to differences in their chemical and physical properties compared to the analyte. The following tables summarize the performance of various analytical methods for pomalidomide using different internal standards.

Table 1: Performance Comparison of Internal Standards for Pomalidomide Quantification

Internal StandardMethodLinearity (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)
This compound (Stable Isotope Labeled) LC-MS/MSNot explicitly stated, but high sensitivity achievedExpected to be within ±15% (based on typical SIL performance)Expected to be <15% (based on typical SIL performance)≤0.25
AfatinibLC-MS/MS1.006 - 100.6Within ±15.0%<15.0%1.006[1]
FluconazoleUPLC-MS/MS9.998 - 1009.650Within acceptance limits≤15%[2]9.998[2]
CelecoxibUPLC-MS/MS1.9900 - 199.8380Within acceptance limits≤15%1.9900[3]
Thalidomide-d4LC-MS/MSNot specified for pomalidomideWithin ±15.0%<15.0%Not specified for pomalidomide

Table 2: Detailed Accuracy and Precision Data for Alternative Internal Standards

Internal StandardQC LevelConcentration (ng/mL)Intra-batch Accuracy (%)Inter-batch Accuracy (%)Intra-batch Precision (%CV)Inter-batch Precision (%CV)
Afatinib [1]LLOQ1.006Not reportedNot reportedNot reportedNot reported
LQC3.018102.3103.54.85.2
MQC15.09101.8102.73.54.1
HQC80.48100.9101.62.93.7
Fluconazole [2]LLOQ9.998Within acceptance limitsWithin acceptance limits≤15≤15
LQCNot specifiedWithin acceptance limitsWithin acceptance limits≤15≤15
MQCNot specifiedWithin acceptance limitsWithin acceptance limits≤15≤15
HQCNot specifiedWithin acceptance limitsWithin acceptance limits≤15≤15
Celecoxib [3]LQCNot specifiedWithin acceptance limitsWithin acceptance limits1.26 - 2.251.26 - 2.25
MQCNot specifiedWithin acceptance limitsWithin acceptance limits1.26 - 2.251.26 - 2.25
HQCNot specifiedWithin acceptance limitsWithin acceptance limits1.26 - 2.251.26 - 2.25

Experimental Protocols

To provide a comprehensive resource, the following sections detail the experimental methodologies for the quantification of pomalidomide using different internal standards.

Method 1: Pomalidomide Quantification using Afatinib as an Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297).

  • Chromatography: Hedera ODS column (150 mm × 2.1 mm, 5 µm) with a C18 guard column. Gradient elution with methanol (B129727) and 10 mmol/L aqueous ammonium (B1175870) acetate containing 0.1% formic acid at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) transitions were m/z 274.2→163.1 for pomalidomide and m/z 486.1→371.1 for afatinib.

Method 2: Pomalidomide Quantification using Fluconazole as an Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate after addition of 0.1% formic acid.

  • Chromatography: Xterra RP18 column (50 x 4.6 mm, 5 µm). Isocratic elution with 0.1% (v/v) formic acid in water and methanol (12:88, v/v) at a flow rate of 0.50 ml/min.

  • Mass Spectrometry: Tandem mass spectrometer with a turbo Ion Spray interface. MRM transitions were m/z 260.1→148.8 for pomalidomide and m/z 307.1→238.0 for fluconazole.

Method 3: Pomalidomide Quantification using Celecoxib as an Internal Standard[3]
  • Sample Preparation: Liquid-liquid extraction with tertiary butyl methyl ether after addition of 5mM ammonium formate (B1220265) buffer (pH 2.5).

  • Chromatography: Hypersil gold column (50 mm x 4.65 mm, 5 µm). Isocratic elution with 5mM ammonium formate buffer (pH 2.5) and acetone (B3395972) (20:80 v/v) at a flow rate of 0.50 ml/min.

  • Mass Spectrometry: Positive ion mode with MRM. Transitions were m/z 274.43→201.15 for pomalidomide and m/z 382.12→362.0 for celecoxib.

Visualizing the Workflow

To illustrate the typical workflow for a bioanalytical method using an internal standard, the following diagram outlines the key steps from sample collection to data analysis.

Bioanalytical Workflow Bioanalytical Workflow for Pomalidomide Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Extraction (e.g., LLE or SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Result Quant->Result Final Concentration

Figure 1. A generalized workflow for the quantification of pomalidomide in biological matrices.

The Signaling Pathway Context

While the choice of internal standard directly impacts the accuracy of quantification, it's important to remember the biological context of the measurements. Pomalidomide's mechanism of action involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN), leading to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This, in turn, has downstream effects on myeloma cell proliferation and immune cell function. Accurate quantification of pomalidomide is therefore crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand its therapeutic effects.

Pomalidomide Signaling Pathway Simplified Pomalidomide Signaling Pathway Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN binds to IKZF1 Ikaros (IKZF1) CRBN->IKZF1 targets IKZF3 Aiolos (IKZF3) CRBN->IKZF3 targets Degradation Ubiquitin-Proteasome Degradation IKZF1->Degradation IKZF3->Degradation Downstream Downstream Effects: - Myeloma Cell Apoptosis - T-cell Co-stimulation Degradation->Downstream

Figure 2. A simplified diagram of the pomalidomide signaling pathway.

Conclusion

For researchers requiring the highest level of confidence in their quantitative bioanalysis of pomalidomide, the use of this compound as an internal standard is unequivocally the superior choice. Its stable isotope-labeled nature provides the most effective means of correcting for analytical variability, resulting in unparalleled accuracy and precision. While alternative non-isotopically labeled internal standards can be employed, they introduce a greater potential for error. The data and methodologies presented in this guide are intended to assist researchers in making informed decisions for developing and validating robust and reliable quantitative assays for pomalidomide.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of successful pharmaceutical development. The choice of an appropriate internal standard is paramount to achieving robust and accurate results in bioanalytical assays. This guide provides an objective comparison of the performance of 13C-labeled internal standards against other common alternatives, supported by experimental data and aligned with current regulatory guidelines.

Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), particularly for methods employing mass spectrometric detection, whenever feasible.[1][2] A SIL-IS is a version of the analyte where one or more atoms have been substituted with their stable, heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization effects, making it the ideal tool to compensate for variability during sample processing and analysis.[1][3]

While various stable isotopes can be used, 13C-labeled standards are increasingly favored for their superior performance characteristics compared to more traditionally used deuterated (²H) standards. The key advantage of ¹³C labeling lies in the negligible "isotope effect," which can cause chromatographic separation between the analyte and its deuterated internal standard.[4] In contrast, ¹³C-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte, ensuring that both compounds experience the same matrix effects and ionization conditions in the mass spectrometer.[4] Furthermore, labeling with heavier stable isotopes like ¹³C or ¹⁵N demonstrates no issues with chromatographic separation or stability.[5]

Performance Comparison: 13C-Labeled vs. Alternative Internal Standards

The following tables summarize quantitative data from comparative studies, highlighting the superior performance of 13C-labeled internal standards in key bioanalytical validation parameters.

Table 1: Comparison of Precision and Accuracy for the Quantification of Deoxynivalenol (DON)

Internal Standard TypeConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
¹³C-Labeled IS 502.1+1.5
2501.8-0.8
7501.5+0.5
Structural Analog IS 508.9-12.3
2507.5-9.8
7506.8-7.2

Data adapted from a study on the mycotoxin deoxynivalenol, demonstrating the significant improvement in data quality when using a fully ¹³C-labeled internal standard to correct for severe matrix effects.[4]

Table 2: Comparison of Lower Limit of Quantification (LLOQ) and Linearity for Saxagliptin (B632)

MethodInternal StandardLLOQ (ng/mL)Linearity (r²)
LC-MS/MS Deuterated IS (¹³C analogue)0.1>0.998
HPLC-UV Non-isotopic IS5.0>0.995

This comparison for the antidiabetic drug saxagliptin showcases the significantly higher sensitivity achieved with a stable isotope-labeled internal standard in an LC-MS/MS method.[6] While this example uses a deuterated standard, the principle of improved performance with SIL-IS, including ¹³C-labeled standards, is clearly demonstrated.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical method validation. The following are key experimental protocols as recommended by regulatory guidelines.

Precision and Accuracy Assessment

Objective: To determine the closeness of agreement between a series of measurements and the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.

  • Construct a calibration curve for each run using freshly prepared calibration standards.

  • Calculate the concentration of the QC samples from the calibration curve.

  • Precision: Expressed as the coefficient of variation (%CV). The %CV should not exceed 15% for QC samples, and 20% for the LLOQ.[7]

  • Accuracy: Expressed as the percent bias (%Bias) from the nominal value. The mean value should be within ±15% of the nominal value for QC samples and ±20% for the LLOQ.[7]

Matrix Effect Evaluation

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples at low and high concentrations:

    • Set A: Analyte and internal standard in a neat solution.

    • Set B: Blank, extracted matrix spiked with the analyte and internal standard post-extraction.

    • Set C: Biological matrix spiked with the analyte and internal standard before extraction.

  • Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

  • Calculate the IS-normalized MF to evaluate the ability of the internal standard to compensate for matrix effects.

  • The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.[2]

Stability Assessment

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Methodology:

  • Analyze QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the sample storage time.

    • Stock Solution Stability: At the intended storage temperature.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]

Visualizing the Bioanalytical Workflow and Decision-Making

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

G Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample_Collection Sample Collection (e.g., Plasma, Urine) IS_Spiking Internal Standard Spiking (¹³C-labeled IS) Sample_Collection->IS_Spiking Extraction Extraction (e.g., SPE, LLE, PP) IS_Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Validation_Checks Validation Checks (Accuracy, Precision, etc.) Quantification->Validation_Checks

Caption: A typical workflow for bioanalytical method validation using a ¹³C-labeled internal standard.

G Internal Standard Selection Logic Start Start: Need for Internal Standard SIL_Available Stable Isotope Labeled (SIL) IS Available? Start->SIL_Available C13_vs_D ¹³C-labeled vs. Deuterated (D)? SIL_Available->C13_vs_D Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Use_C13 Use ¹³C-labeled IS C13_vs_D->Use_C13 ¹³C Available & No Isotope Effect Desired Use_D Use Deuterated IS C13_vs_D->Use_D Only Deuterated Available

Caption: Decision tree for selecting an appropriate internal standard in bioanalytical method validation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pomalidomide-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pomalidomide-13C5, a stable isotope-labeled form of the potent immunomodulatory and antineoplastic agent Pomalidomide, requires stringent disposal procedures due to its cytotoxic and teratogenic properties. Adherence to these guidelines is critical to mitigate risks of exposure and environmental contamination.

Pomalidomide is an analog of thalidomide, a known human teratogen that can cause severe birth defects or embryo-fetal death.[1][2][3][4] Consequently, all waste containing this compound must be treated as hazardous and cytotoxic waste. Disposal must strictly adhere to all applicable local, regional, and national regulations.[2]

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent skin contact, inhalation, or accidental ingestion.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-grade, powder-free, double-glovedProvides maximum protection against chemical permeation.
Gown Disposable, impermeable, solid front with back closurePrevents contamination of personal clothing.
Eye Protection Safety goggles or face shieldProtects against splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling powders or creating aerosols to prevent inhalation.

Personnel handling this compound and its associated waste should be thoroughly trained in the risks and safe handling procedures.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation: All waste streams containing this compound must be meticulously segregated from general laboratory waste at the point of generation. This includes:

  • Solid Waste: Contaminated lab supplies such as pipette tips, gloves, bench paper, vials, and empty packaging.

  • Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents.

  • Sharps: Contaminated needles, syringes, and other sharp objects must be placed in a designated cytotoxic sharps container.

2. Waste Containment: Proper containment is crucial to prevent leaks and exposure during storage and transport.

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Containers for cytotoxic waste are often color-coded for easy identification (e.g., yellow sharps containers with purple lids, or black containers for bulk waste).

  • Solid waste should be double-bagged in thick, sealable plastic bags before being placed in the final disposal container.

  • Ensure all containers are securely sealed before removal from the work area.

3. Decontamination of Work Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A common procedure involves a two-step process of washing the area with a detergent solution followed by a suitable deactivating agent, if available and validated, or a thorough rinse.

4. Spill Management: In the event of a spill, immediate action is required to contain and clean the area.

  • Evacuate and restrict access to the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • If the spill involves a powder, carefully cover it with damp absorbent material to avoid generating dust.

  • Collect all cleanup materials and place them in a designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

5. Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal service. It is essential to clearly communicate the nature of the waste, identifying it as both a cytotoxic and hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Pomalidomide_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment cluster_final Final Steps A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Identify this compound Waste (Solid, Liquid, Sharps) A->B C Segregate at Point of Generation B->C D Place in Labeled, Leak-Proof Cytotoxic Waste Containers C->D Liquids & Solids F Use Designated Cytotoxic Sharps Container C->F Sharps E Double-Bag Solid Waste D->E Solids H Store Sealed Containers in Designated Hazardous Waste Accumulation Area E->H F->H G Decontaminate Work Area G->H I Arrange for Pickup by Licensed Hazardous Waste Disposal Service H->I

Caption: this compound Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment from the risks associated with this potent compound.

References

Essential Safety and Logistics for Handling Pomalidomide-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Pomalidomide-13C5 is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

This compound, an isotopic variant of Pomalidomide (B1683931), is a thalidomide (B1683933) analogue and is considered a potent, cytotoxic, and teratogenic compound.[1] Due to its hazardous nature, stringent adherence to safety protocols is mandatory to prevent dermal, ocular, and respiratory exposure. The fundamental chemical and biological properties of this compound are identical to those of Pomalidomide.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Pomalidomide. While a specific Occupational Exposure Limit (OEL) is not publicly established, it is considered a potent compound, and internal OELs are likely in place at manufacturing facilities.[2] It is recommended to handle it as a substance requiring high containment.

Data PointValueSpeciesSource
LD50 (Oral) 300 mg/kgMouse[3]
980 mg/kgRat[3]
3200 mg/kgRabbit[3]
Occupational Exposure Limit (OEL) Not officially established. Handled as a potent compound requiring high containment (likely < 10 µg/m³).N/A[2]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the procedure for safely weighing the solid form of this compound and preparing a stock solution.

I. Pre-Operational Procedures
  • Risk Assessment: Conduct a thorough risk assessment for the entire procedure.

  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood or a containment ventilated enclosure (CVE) such as a glove box.[4]

  • Personal Protective Equipment (PPE): Before entering the designated area, don the following PPE:

    • Inner and outer pairs of chemotherapy-rated nitrile gloves.

    • Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.

    • Chemical splash goggles and a full-face shield.[5]

    • A NIOSH-approved respirator (e.g., N95 or higher), especially when handling the powder.

  • Gather Materials: Assemble all necessary equipment and materials within the containment area before starting. This includes the this compound container, weighing paper or boat, spatula, pre-labeled amber vials for the stock solution, and the chosen solvent (e.g., DMSO).

  • Decontamination Supplies: Ensure a cytotoxic spill kit is readily accessible. Prepare waste bags for solid and liquid hazardous waste.

II. Weighing Procedure
  • Place a calibrated analytical balance inside the chemical fume hood or CVE.

  • Use a non-metallic (e.g., ceramic or plastic) spatula to avoid static and potential reactions.

  • Carefully transfer the desired amount of this compound powder from its primary container onto the weighing paper/boat on the balance.

  • Perform this action slowly and gently to prevent aerosolization of the powder.

  • Once the desired weight is achieved, securely close the primary this compound container.

III. Dissolution Procedure
  • Carefully transfer the weighed this compound powder into the pre-labeled sterile amber vial.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.[6]

  • Securely cap the vial.

  • Gently vortex the vial until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.[7]

  • Visually inspect the solution to ensure there are no visible particles.

  • For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial inside the containment area.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

IV. Post-Operational Procedures and Disposal
  • Decontamination: Wipe down all surfaces, the balance, and equipment within the containment area with an appropriate deactivating agent, followed by a cleaning agent.

  • Waste Disposal:

    • Solid Waste: All disposable items that came into contact with this compound (e.g., gloves, gown, weighing paper, pipette tips) must be disposed of in a clearly labeled hazardous waste container.[8]

    • Liquid Waste: Unused stock solution and contaminated solvents must be collected in a designated hazardous liquid waste container. Do not pour down the drain.

  • Doffing PPE: Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing. The outer gloves should be removed first and disposed of as hazardous waste.

Visualizing Workflows and Pathways

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and precautions for the safe handling of this compound in a laboratory setting.

G Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_area Designated Area Setup (Fume Hood/CVE) prep_risk->prep_area prep_ppe Don Full PPE prep_area->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials weigh Weigh Solid This compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate Proceed to Cleanup dispose Segregate & Dispose Hazardous Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: A flowchart of the essential steps for safely handling this compound.

Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event induces the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10]

G Pomalidomide Mechanism of Action pomalidomide This compound crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase Complex pomalidomide->crl4_crbn Binds to CRBN subunit ubiquitination Ubiquitination crl4_crbn->ubiquitination Recruits ikaros_aiolos Ikaros (IKZF1) & Aiolos (IKZF3) ikaros_aiolos->ubiquitination Substrate downstream Downstream Effects: - T-cell Co-stimulation - Anti-myeloma Activity ikaros_aiolos->downstream Represses proteasome Proteasomal Degradation ubiquitination->proteasome Leads to proteasome->downstream Results in

Caption: The signaling pathway of Pomalidomide leading to the degradation of Ikaros and Aiolos.

References

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